Mao-B-IN-42
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H12FNO2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]phenol |
InChI |
InChI=1S/C19H12FNO2/c20-15-3-1-2-14(10-15)19-21-17-9-6-13(11-18(17)23-19)12-4-7-16(22)8-5-12/h1-11,22H |
Clave InChI |
POFSWVOMBQPVOZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Mao-B-IN-42
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-B-IN-42, identified as compound 4f in the 2,6-diarylbenzo[d]oxazole series, is a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The primary mechanism of this compound involves the inhibition of MAO-B, an enzyme crucial for the degradation of dopamine (B1211576) in the brain. By blocking this enzymatic activity, this compound increases synaptic dopamine levels, a key therapeutic strategy in the management of Parkinson's disease.[1][4] Furthermore, in vitro studies have demonstrated its neuroprotective potential.[1][5] This document consolidates the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways and experimental workflows to support further research and development in the field of neurodegenerative diseases.
Core Mechanism of Action: Selective and Reversible MAO-B Inhibition
This compound acts as a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the central nervous system.[1][4] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[4][6] The catalytic activity of MAO-B on dopamine not only reduces its bioavailability in the synaptic cleft but also produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage, a hallmark of neurodegenerative diseases like Parkinson's.[4][7]
By binding to the active site of MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its concentration in the striatum.[2][3] This enhanced dopaminergic signaling is believed to alleviate the motor symptoms associated with Parkinson's disease.[4] The reversibility of its inhibition is a key feature, potentially offering a more favorable safety profile compared to irreversible MAO-B inhibitors by allowing for a quicker return of normal enzyme function upon discontinuation of the drug.[1][5]
Signaling Pathway of MAO-B Inhibition
Quantitative Data
The inhibitory potency of this compound against human MAO-B has been determined, although comprehensive data on its selectivity over MAO-A is not yet publicly available.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | MAO-B | 0.184 | N/A | [1][2][3] |
| This compound | MAO-A | N/A | ||
| Selegiline | MAO-B | ~0.01 | >50 | [8] |
| Rasagiline | MAO-B | ~0.014 | ~50 | [8] |
| Safinamide | MAO-B | ~0.079 | ~1000 | [8] |
N/A: Not Available in the reviewed literature. Data for reference compounds are included for comparison.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the mechanism of action of MAO-B inhibitors like this compound. The specific details for this compound are based on the primary literature and established assay techniques.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human MAO-A and MAO-B.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes in the assay buffer to a working concentration that produces a linear reaction rate for the duration of the assay.
-
Assay Reaction: a. To the wells of a 96-well plate, add the diluted this compound or reference inhibitor solutions. Include control wells with assay buffer and DMSO (vehicle control). b. Add the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Prepare a substrate solution containing the fluorogenic probe, HRP, and the MAO substrate in the assay buffer. e. Initiate the reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode at 37°C using an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neuroprotection Assay (MPP+-induced Neurotoxicity)
Objective: To evaluate the neuroprotective effects of this compound against the neurotoxin MPP+ in a neuronal cell line.
Principle: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) induces neuronal cell death by inhibiting mitochondrial complex I, leading to ATP depletion and increased oxidative stress. This assay measures the ability of a compound to protect cells from MPP+-induced toxicity, typically by assessing cell viability.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
MPP+ iodide
-
Cell viability reagent (e.g., MTT, resazurin)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Toxin Exposure: Induce neurotoxicity by adding a predetermined concentration of MPP+ to the wells containing the compound and to control wells.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Cell Viability Assessment: a. Remove the treatment medium and wash the cells with PBS. b. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence to quantify cell viability.
-
Data Analysis: a. Normalize the viability of treated cells to that of the vehicle-treated control cells (100% viability). b. Plot the cell viability against the concentration of this compound in the presence of MPP+ to determine the neuroprotective effect.
Mandatory Visualizations
Experimental Workflow for MAO Inhibition Assay
Conclusion
This compound is a promising, selective, and reversible inhibitor of MAO-B with demonstrated in vitro neuroprotective effects. Its mechanism of action, centered on the potentiation of dopaminergic neurotransmission and potential reduction of oxidative stress, positions it as a compelling candidate for further investigation in the context of Parkinson's disease and other related neurodegenerative disorders. The favorable pharmacokinetic profile suggested by preliminary studies further enhances its therapeutic potential.[1][5] Future research should focus on obtaining a complete selectivity profile against MAO-A and comprehensive in vivo efficacy studies to fully elucidate its therapeutic utility.
References
- 1. 2,6‐Diarylbenzo[d]oxazoles as MAO‐B inhibitors for the treatment of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Mao-B-IN-42: A Technical Guide to a Selective and Reversible MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-42, also identified as Compound 4f, is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] This compound is of significant interest in the field of neuroscience, particularly for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.[1][2] By inhibiting MAO-B, this compound helps to prevent the breakdown of key neurotransmitters, most notably dopamine (B1211576), thereby increasing their availability in the brain.[1][2][3]
Monoamine oxidase-B is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive and vasoactive amines.[4] In the central nervous system, MAO-B is involved in the degradation of dopamine.[4][5] Elevated MAO-B activity is associated with several neurodegenerative diseases, making it a key target for therapeutic intervention.[6][7] Selective MAO-B inhibitors are a class of drugs used in the management of Parkinson's disease to help alleviate motor symptoms by preserving dopamine levels.[3][8]
Physicochemical Properties
| Property | Value |
| CAS Number | 2568016-10-2 |
| Molecular Formula | C19H12FNO2 |
| Molecular Weight | 305.30 g/mol |
Table 1: Physicochemical properties of this compound.[1]
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent and selective inhibitor of MAO-B. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) value.
| Target | IC50 (µM) |
| MAO-B | 0.184 |
Table 2: In vitro inhibitory activity of this compound against human MAO-B.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by reversibly binding to the active site of the MAO-B enzyme, thereby preventing it from metabolizing its substrates. The primary substrate of interest in the context of Parkinson's disease is dopamine.[5][11]
The degradation of dopamine by MAO-B is a key step in the dopamine metabolic pathway.[5][12] By inhibiting this enzyme, this compound effectively increases the concentration of dopamine in the synaptic cleft, which can then bind to postsynaptic dopamine receptors and alleviate the motor symptoms of Parkinson's disease.[7]
The following diagram illustrates the dopamine metabolism pathway and the role of MAO-B inhibition:
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound typically involves an in vitro enzyme inhibition assay. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[13][14]
General Protocol for MAO-B Inhibition Assay (Fluorometric Method):
1. Materials and Reagents:
- Recombinant human MAO-B enzyme[13]
- MAO-B Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.2)[15]
- MAO-B Substrate (e.g., kynuramine (B1673886) or benzylamine)[13][15]
- Fluorescent Probe (e.g., OxiRed™ Probe)[13]
- Developer Solution[13]
- Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
- Positive Control Inhibitor (e.g., Selegiline)[13]
- 96-well microplate (black, clear bottom)
- Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[13][14]
2. Assay Procedure:
- Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and developer in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control.
- Dispense Inhibitors: Add a small volume (e.g., 10 µL) of the diluted test compound, positive control, or vehicle (for enzyme control) to the wells of the microplate.[16]
- Enzyme Addition: Add the MAO-B enzyme solution (e.g., 50 µL) to each well.[16]
- Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[16]
- Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution containing the fluorescent probe and developer (e.g., 40 µL) to each well.[13][16]
- Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.[13]
- Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
The following diagram outlines the general workflow for an in vitro MAO-B inhibition assay:
Caption: A generalized workflow for determining the IC50 of a MAO-B inhibitor.
Conclusion
This compound is a potent, selective, and reversible inhibitor of MAO-B. Its ability to prevent the degradation of dopamine underscores its potential as a therapeutic agent for neurodegenerative conditions like Parkinson's disease. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in further investigating this compound and its therapeutic applications. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its in vivo efficacy and safety.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mao A vs Mao B | Power [withpower.com]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAO-A and MAO-B: Neurotransmitter levels, genetics, and warrior gene studies [geneticlifehacks.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assaygenie.com [assaygenie.com]
Technical Guide: Reversible Inhibition Kinetics of Mao-B-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine. Its inhibition is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease. Mao-B-IN-42 is a selective and reversible inhibitor of MAO-B, showing promise in preclinical research. This guide provides an in-depth overview of the reversible inhibition kinetics of this compound, detailed experimental protocols for its characterization, and visualization of the relevant biochemical pathways. While specific kinetic parameters beyond the IC50 value for this compound are not extensively documented in publicly available literature, this guide will also delve into the theoretical framework of reversible inhibition and provide illustrative examples.
Data Presentation
The primary quantitative measure of potency for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of MAO-B by 50% under specific experimental conditions.
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity |
| This compound | MAO-B | 0.184 | Reversible | Selective |
Note: The determination of the specific type of reversible inhibition (competitive, non-competitive, or uncompetitive) and the corresponding inhibition constant (Ki) requires further kinetic studies. The Ki value is a more absolute measure of binding affinity than the IC50, as it is independent of the substrate concentration.
To illustrate the different types of reversible inhibition, the following table presents hypothetical Ki values for a generic reversible MAO-B inhibitor.
| Inhibition Type | Description | Hypothetical Ki (µM) |
| Competitive | Inhibitor binds to the active site of the enzyme, competing with the substrate. | 0.05 |
| Non-competitive | Inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. | 0.1 |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | 0.2 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanisms of reversible MAO-B inhibition.
Caption: Dopamine metabolism pathway and the effect of this compound.
Caption: A typical experimental workflow for an in vitro MAO-B inhibition assay.
Experimental Protocols
The following is a generalized protocol for a fluorometric in vitro MAO-B inhibition assay, which can be adapted for the characterization of this compound.
Objective: To determine the IC50 and kinetic parameters of a test compound (e.g., this compound) against human recombinant MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a detection reagent mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the diluted test compound, positive control, or vehicle (for control wells) to the wells of the 96-well plate.
-
Add 60 µL of the MAO-B enzyme working solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the detection reagent mixture to each well.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the Ki and the type of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
-
Conclusion
This compound is a potent, selective, and reversible inhibitor of MAO-B. While its precise kinetic parameters are yet to be fully elucidated in the public domain, the methodologies and theoretical frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals. Further kinetic studies are essential to fully characterize its mechanism of action and to advance its potential as a therapeutic agent for neurodegenerative diseases.
Determining the Potency of Mao-B-IN-42: A Technical Guide to IC50 Value Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Mao-B-IN-42, a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). This document outlines the core data, experimental methodologies, and relevant biological pathways to facilitate a deeper understanding of the inhibitor's potency and mechanism of action.
Core Data Summary
The inhibitory potency of a compound is a critical parameter in drug discovery and development. For this compound, the IC50 value has been determined to be 0.184 μM .[1] This value quantifies the concentration of this compound required to inhibit 50% of the enzymatic activity of MAO-B. A lower IC50 value signifies higher potency.
For comparative purposes, the IC50 values of this compound and other well-established MAO-B inhibitors are presented in the table below. This allows for a direct comparison of their relative potencies.
| Compound | IC50 Value (MAO-B) | Type of Inhibition |
| This compound | 0.184 µM | Reversible |
| Selegiline (B1681611) | ~0.011 µM | Irreversible |
| Rasagiline | Varies (nM range) | Irreversible |
| Safinamide | ~0.098 µM (rat brain) | Reversible |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
The IC50 value of this compound is typically determined using a fluorometric in vitro enzyme assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Developer (Horseradish Peroxidase - HRP)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of test concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to prevent enzyme inhibition.
-
Prepare working solutions of recombinant human MAO-B enzyme and the MAO-B substrate in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound, positive control, or vehicle control (solvent only) to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding a reaction mixture containing the MAO-B substrate, fluorometric probe, and HRP to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 10-40 minutes, with readings taken at regular intervals. The excitation and emission wavelengths will depend on the specific fluorometric probe used (e.g., Ex/Em = 535/587 nm for Amplex Red).[2][3][4][5]
-
-
Data Analysis:
-
For each concentration of the test inhibitor, calculate the rate of reaction (change in fluorescence over time).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.
-
Visualizing the Process and Pathway
To better illustrate the experimental and biological context of this compound's activity, the following diagrams are provided.
Mechanism of Action and Significance
Monoamine oxidase B is a crucial enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, most notably dopamine.[6] By catalyzing the oxidative deamination of dopamine, MAO-B plays a significant role in regulating dopaminergic signaling.
In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons leads to a deficit in this neurotransmitter, resulting in severe motor and non-motor symptoms. MAO-B inhibitors like this compound block the action of the MAO-B enzyme.[6] This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain.[6] This elevation of dopamine levels can help to alleviate the symptoms associated with dopamine deficiency. The development of potent and selective MAO-B inhibitors is therefore a key therapeutic strategy in the management of Parkinson's disease and other neurological disorders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 4. abcam.cn [abcam.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Mao-B-IN-42: A Technical Guide for Parkinson's Disease Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mao-B-IN-42, also identified as compound 4f, has emerged as a promising novel small molecule in the landscape of Parkinson's disease (PD) research. As a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), it presents a compelling profile for therapeutic development. This technical guide provides a comprehensive overview of this compound, consolidating available data on its inhibitory potency, mechanism of action, and preclinical safety profile. Detailed, representative experimental protocols are provided to enable researchers to assess similar compounds, and key signaling pathways implicated in its neuroprotective effects are delineated. This document aims to serve as a foundational resource for scientists engaged in the exploration and development of next-generation therapies for Parkinson's disease.
Introduction to this compound
Parkinson's disease is a progressive neurodegenerative disorder characterized by the depletion of dopaminergic neurons in the substantia nigra. A key therapeutic strategy involves the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating motor symptoms associated with PD.
This compound, chemically known as 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol, is a novel 2,6-diarylbenzo[d]oxazole derivative identified as a potent and selective inhibitor of human MAO-B.[1] Its reversible mode of inhibition may offer safety advantages over irreversible inhibitors. Preclinical data suggests that this compound not only possesses potent enzymatic inhibition but also exhibits neuroprotective properties, making it a molecule of significant interest for further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (compound 4f) and a structurally related potent compound, 4a.
Table 1: In Vitro Potency of this compound and Related Compound
| Compound | Target | IC50 (μM) |
| This compound (4f) | human MAO-B | 0.184[1] |
| Compound 4a | human MAO-B | 0.182[1] |
Table 2: Preclinical Profile of this compound (Compound 4f)
| Assay | Result |
| Inhibition Mechanism | Reversible or partially reversible[1] |
| Neuroprotection | Demonstrated in MPP+-induced neurotoxicity assay[1] |
| Microsomal Stability | Good[1] |
| CYP Isozyme Inhibition | Minimal effects[1] |
| hERG Channel Activity | No significant perturbation[1] |
Core Signaling Pathways and Mechanism of Action
The therapeutic and neuroprotective effects of MAO-B inhibitors like this compound are believed to be mediated through several key signaling pathways.
Dopaminergic Signaling Enhancement
The primary mechanism of action is the inhibition of MAO-B, which is located on the outer mitochondrial membrane of astrocytes and neurons. By blocking MAO-B, the degradation of dopamine is reduced, leading to increased dopamine levels in the synaptic cleft and enhanced dopaminergic neurotransmission. This directly addresses the dopamine deficiency central to Parkinson's disease.
Caption: Inhibition of MAO-B by this compound prevents dopamine degradation.
Neuroprotective Pathways
Beyond symptomatic relief, MAO-B inhibitors are thought to possess disease-modifying potential through their neuroprotective effects. The inhibition of MAO-B reduces the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of dopamine metabolism and contribute to oxidative stress and neuronal cell death. Furthermore, some MAO-B inhibitors have been shown to modulate signaling pathways involved in cell survival and apoptosis.
Caption: Neuroprotective mechanisms of this compound.
Detailed Experimental Protocols
The following sections provide representative, detailed protocols for the key in vitro assays used to characterize novel MAO-B inhibitors like this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
MAO-B Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a test compound to inhibit MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound) and reference inhibitor (e.g., selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hMAO-B enzyme, and the test/reference compound dilutions.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MAO-B fluorometric inhibition assay.
MPP+-Induced Neurotoxicity Assay in SH-SY5Y Cells
This cell-based assay evaluates the neuroprotective effect of a compound against the neurotoxin MPP+, which selectively damages dopaminergic neurons.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a final concentration of MPP+ (typically 1-2 mM) to the wells.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the neuroprotective concentration range of the test compound.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Reference compounds (high and low clearance)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
CYP Isozyme Inhibition Assay
This assay determines the potential of a compound to inhibit major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.
Materials:
-
Human liver microsomes
-
Specific CYP isozyme substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
Test compound (this compound) and known CYP inhibitors
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, a specific CYP substrate, and various concentrations of the test compound or a known inhibitor.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time.
-
Stop the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
hERG Channel Activity Assay
This assay is a critical safety screen to assess the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp electrophysiology setup or a validated fluorescence-based assay kit
-
Extracellular and intracellular buffer solutions
-
Test compound (this compound) and a known hERG blocker (e.g., astemizole)
Procedure (Automated Patch-Clamp):
-
Culture hERG-expressing cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and solutions onto the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Apply a vehicle control followed by cumulative concentrations of the test compound.
-
Record the hERG tail current at each concentration.
-
Calculate the percentage of inhibition of the hERG current and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics for Parkinson's disease. Its high potency, reversible mechanism of action, and favorable preclinical safety profile warrant further investigation. Future research should focus on obtaining more extensive in vivo efficacy data in animal models of Parkinson's disease, detailed pharmacokinetic and pharmacodynamic studies, and a more in-depth elucidation of its neuroprotective signaling pathways. The experimental protocols and data presented in this guide provide a solid framework for the continued evaluation of this compound and other next-generation MAO-B inhibitors.
References
Unveiling the Neuroprotective Potential of Mao-B-IN-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-B-IN-42, also identified as compound 4f, is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). Preclinical evidence indicates its potential as a neuroprotective agent, primarily through the inhibition of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity and demonstrated neuroprotective properties. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation of this compound. The guide also visualizes the core signaling pathway and experimental workflows to enhance understanding of its mechanism and assessment.
Core Neuroprotective Properties and Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective and reversible inhibition of monoamine oxidase-B. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine.[1] The catalytic activity of MAO-B also produces neurotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, which contribute to oxidative stress and neuronal cell death.
By inhibiting MAO-B, this compound is proposed to confer neuroprotection through the following mechanisms:
-
Preservation of Dopamine Levels: Inhibition of MAO-B in the brain reduces the degradation of dopamine, thereby increasing its availability in the synaptic cleft. This is a key therapeutic strategy in Parkinson's disease, which is characterized by the loss of dopaminergic neurons.
-
Reduction of Oxidative Stress: By blocking the enzymatic function of MAO-B, this compound prevents the formation of reactive oxygen species (ROS) and other toxic metabolites that can damage neurons.
-
Anti-Apoptotic Effects: The reduction in oxidative stress and preservation of mitochondrial function can inhibit downstream apoptotic signaling cascades, thus promoting neuronal survival.
Preclinical research has demonstrated the neuroprotective effects of this compound in an in vitro model of Parkinson's disease. Specifically, it has shown protective effects in a 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity assay using human neuroblastoma cells.[1] MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro and in vivo.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that while neuroprotective effects have been demonstrated, specific quantitative data from these assays are not publicly available at this time.
| Parameter | Assay | Result | Source |
| MAO-B Inhibition | Human MAO-B Enzyme Assay | IC₅₀ = 0.184 µM | [1] |
| Neuroprotection | MPP+-induced Neurotoxicity Assay | Demonstrated neuroprotective effects | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the evaluation of this compound or similar compounds.
In Vitro MAO-B Inhibition Assay (Kynuramine Substrate Method)
This assay determines the concentration of this compound required to inhibit 50% of MAO-B enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
This compound (test compound)
-
Selegiline (B1681611) (positive control)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (UV-transparent)
-
Spectrophotometric plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and selegiline in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions to obtain a range of concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Prepare a working solution of recombinant human MAO-B enzyme in potassium phosphate buffer.
-
Substrate Preparation: Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline, the product of kynuramine oxidation.
-
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
MPP+-Induced Neurotoxicity Assay (Cell Viability)
This assay assesses the ability of this compound to protect neuronal cells from the toxic effects of MPP+.
-
Objective: To evaluate the neuroprotective effect of this compound against MPP+-induced cell death in a neuronal cell line.
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound (test compound)
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Introduce MPP+ to the wells (except for the vehicle control group) to induce neurotoxicity.
-
Co-incubate the cells with this compound and MPP+ for a defined duration (e.g., 24-48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the concentration of this compound to determine its protective effect.
-
Visualizations
Signaling Pathway
References
The Structure-Activity Relationship of Mao-B-IN-42: A Technical Guide for Drug Development Professionals
Introduction: Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine (B1211576) and other monoamine neurotransmitters in the central nervous system.[1][2][3][4] Inhibition of MAO-B increases the synaptic availability of dopamine, a validated therapeutic strategy for the management of neurodegenerative conditions such as Parkinson's disease.[3][5][6] Mao-B-IN-42, a selective and reversible inhibitor of MAO-B, belongs to the 2,6-diarylbenzo[d]oxazole class of compounds and has emerged as a promising candidate for further investigation.[7][8] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, based on available data, and situates it within the broader context of MAO-B inhibitor design.
Core Compound Profile: this compound
This compound (also referred to as Compound 4f) has been identified as a potent and selective inhibitor of human MAO-B.[7][8] The key quantitative data for this compound is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight | Target | IC50 (µM) |
| This compound | C19H12FNO2 | 305.30 | MAO-B | 0.184 |
Structure-Activity Relationship (SAR) Analysis
While a detailed SAR study on a broad series of this compound analogs is not publicly available in the retrieved documents, we can infer key structural contributions to its activity based on its 2,6-diarylbenzo[d]oxazole core and general principles from other classes of MAO-B inhibitors.
The structure of this compound consists of a central benzo[d]oxazole ring system with two aryl substituents at the 2 and 6 positions. The potent inhibitory activity of this compound suggests that this scaffold serves as an effective pharmacophore for interacting with the active site of the MAO-B enzyme.
Key Inferred SAR Principles:
-
The Benzo[d]oxazole Core: This rigid, planar heterocyclic system likely plays a crucial role in orienting the aryl substituents into the active site of MAO-B. The specific geometry of this core is critical for establishing productive interactions with amino acid residues in the enzyme's binding pocket.
-
Aryl Substituents: The nature and substitution pattern of the aryl rings at the 2 and 6 positions are expected to be major determinants of both potency and selectivity. The presence of a fluorine atom in one of the aryl rings of this compound is noteworthy. Halogen substitutions are a common strategy in MAO-B inhibitor design and can influence binding affinity through various mechanisms, including hydrophobic interactions and the formation of halogen bonds.[9][10]
-
Reversibility: this compound is characterized as a reversible inhibitor.[7][8] This is a desirable property in modern MAO-B inhibitors, as it can potentially reduce the risk of side effects associated with irreversible inhibitors, such as the "cheese effect."[11][12] The non-covalent nature of the interactions between the 2,6-diarylbenzo[d]oxazole scaffold and the enzyme active site likely underpins this reversibility.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves in vitro enzymatic assays. Below is a detailed methodology for a standard MAO-B inhibition assay.
Protocol: In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)
1. Materials and Reagents:
- Recombinant human MAO-B enzyme
- Substrate: Benzylamine (B48309) hydrochloride
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)
- Spectrophotometer capable of reading absorbance at 250 nm
2. Assay Procedure:
- Prepare a series of dilutions of the test compound in the phosphate buffer.
- In a 96-well UV-transparent microplate, add the following to each well:
- Phosphate buffer
- A specific concentration of the test compound
- Recombinant human MAO-B enzyme
- Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate (benzylamine) to each well.
- Immediately begin monitoring the change in absorbance at 250 nm over time (e.g., for 30 minutes). The oxidation of benzylamine to benzaldehyde (B42025) results in an increase in absorbance at this wavelength.
- Include control wells containing the enzyme and substrate without the inhibitor (to determine 100% enzyme activity) and wells with the substrate alone (to measure the background rate of non-enzymatic oxidation).
3. Data Analysis:
- Calculate the initial rate of the reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MAO-B inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action of this compound in the brain.
Caption: A general experimental workflow for the structure-activity relationship (SAR) study of MAO-B inhibitors.
Conclusion
This compound is a potent, selective, and reversible inhibitor of MAO-B with a promising 2,6-diarylbenzo[d]oxazole scaffold. While detailed SAR data for a series of its analogs are not yet widely available, the core structure presents a valuable starting point for further lead optimization. Future studies should focus on systematically exploring the effects of different substituents on the aryl rings to enhance potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows described in this guide provide a framework for the continued development of this and other novel classes of MAO-B inhibitors for the treatment of neurodegenerative diseases.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
Validating Mao-B-IN-42 as a Neuronal Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase B (MAO-B) is a well-established therapeutic target for neurodegenerative disorders, primarily due to its role in dopamine (B1211576) metabolism and the generation of oxidative stress within neurons.[1][2] Inhibition of MAO-B can increase dopaminergic neurotransmission and mitigate neuronal damage, offering a promising strategy for diseases like Parkinson's.[2][3][4] This technical guide provides a framework for the target validation of novel MAO-B inhibitors, with a focus on the hypothetical compound Mao-B-IN-42, in a neuronal context. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation strategies required to rigorously assess its efficacy and mechanism of action. The methodologies described herein are based on established techniques for characterizing well-known MAO-B inhibitors such as selegiline (B1681611) and rasagiline.
Introduction: The Role of MAO-B in Neuronal Function and Disease
Monoamine oxidase B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, most notably dopamine.[1][5] This enzymatic process is critical for regulating neurotransmitter levels. However, a byproduct of this reaction is hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can contribute to oxidative stress and neuronal cell death, particularly in the context of neurodegenerative diseases.[6][7] In conditions like Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra is a key pathological feature.[1][3] By inhibiting MAO-B, compounds can prevent the breakdown of dopamine, thereby increasing its availability in the synapse, and reduce the production of harmful ROS.[2][4]
The validation of a new MAO-B inhibitor, such as the hypothetical this compound, requires a multi-faceted approach to confirm its engagement with the target in a cellular environment and to elucidate its downstream functional consequences in neurons.
Biochemical and Cellular Target Engagement
The initial step in validating a novel MAO-B inhibitor is to confirm its direct interaction with the MAO-B enzyme and to determine its potency and selectivity.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of a compound against MAO-A and MAO-B is typically determined using fluorometric or radiometric assays with recombinant human enzymes.
Table 1: In Vitro Inhibitory Potency of MAO-B Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound (Hypothetical) | MAO-B | 184 | To be determined |
| Selegiline | MAO-B | 51 | >450 |
| Rasagiline | MAO-B | ~5-10 | >1000 |
| Safinamide | MAO-B | 98 | >5000 |
Data for Selegiline, Rasagiline, and Safinamide are compiled from publicly available literature. The IC50 for this compound is noted in some databases, but comprehensive validation data is lacking.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a common method for determining the IC50 value of an inhibitor.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
Test compound (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. b. To each well of the microplate, add the diluted compound or vehicle control. c. Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the kynuramine substrate. e. Incubate the plate for 30-60 minutes at 37°C, protected from light. f. Measure the fluorescence intensity at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of kynuramine deamination, 4-hydroxyquinoline, is fluorescent.[8] g. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Target Engagement in Neuronal Cells
Confirming that the inhibitor reaches and binds to MAO-B within a neuronal cell is a critical validation step. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for these studies as it endogenously expresses MAO-B.[9]
Experimental Protocol: Cellular MAO-B Activity Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of the test compound or vehicle for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
MAO-B Activity Measurement: Perform a fluorometric MAO-B activity assay on the cell lysates as described in the previous section. A decrease in fluorescence in treated cells compared to control cells indicates inhibition of cellular MAO-B.
Functional Validation in Neuronal Models
Demonstrating a functional consequence of MAO-B inhibition in neurons is essential for target validation. This involves assessing the impact on dopamine metabolism and neuroprotection.
Assessment of Dopamine Metabolism
Inhibition of MAO-B is expected to reduce the degradation of dopamine. This can be measured directly in neuronal cell cultures.
Table 2: Effect of MAO-B Inhibition on Dopamine Levels in SH-SY5Y Cells (Hypothetical Data)
| Treatment (Concentration) | Dopamine Level (ng/mg protein) | % Increase vs. Vehicle |
| Vehicle Control | 10.5 ± 1.2 | - |
| This compound (1 µM) | 18.2 ± 2.1 | 73% |
| Selegiline (1 µM) | 16.8 ± 1.9 | 60% |
Experimental Protocol: Measurement of Dopamine Levels by HPLC
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells as described previously.
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and collect them. Lyse the cells and precipitate proteins.
-
HPLC Analysis: Analyze the supernatant for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Normalization: Normalize dopamine levels to the total protein concentration in each sample.
Neuroprotection Assays
A key therapeutic benefit of MAO-B inhibitors is their potential to protect neurons from oxidative stress-induced cell death.[4][10]
Table 3: Neuroprotective Effect of MAO-B Inhibitors against Oxidative Stress (Hypothetical Data)
| Treatment | Oxidative Stressor | Cell Viability (% of Control) |
| Vehicle | None | 100 ± 5.2 |
| Vehicle | H₂O₂ (100 µM) | 45.3 ± 4.8 |
| This compound (1 µM) | H₂O₂ (100 µM) | 78.9 ± 6.1 |
| Rasagiline (1 µM) | H₂O₂ (100 µM) | 72.5 ± 5.5 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with the test compound or vehicle for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration.
-
MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. b. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader. d. Express cell viability as a percentage of the untreated control.
Signaling Pathways and Mechanistic Insights
To understand the molecular mechanisms underlying the effects of a MAO-B inhibitor, it is important to investigate its impact on relevant signaling pathways. For instance, some MAO-B inhibitors have been shown to induce the expression of pro-survival proteins like Bcl-2 and neurotrophic factors.[11]
Diagrams of Key Pathways and Workflows
Conclusion
The validation of a novel MAO-B inhibitor like this compound in a neuronal context is a comprehensive process that moves from initial biochemical characterization to functional cellular assays. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for assessing the therapeutic potential of new chemical entities targeting MAO-B. Rigorous and systematic validation is crucial for the successful development of new treatments for neurodegenerative diseases. While specific data for this compound remains to be published, the methodologies described here represent the standard for the field and should be applied to any novel MAO-B inhibitor to ascertain its value as a potential therapeutic agent.
References
- 1. Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Mao-B-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-B-IN-42, also identified as compound 4f, is a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B).[1] This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for professionals in the field of drug discovery and development. The document outlines the core data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research into this promising therapeutic candidate for neurodegenerative diseases such as Parkinson's disease.
Data Presentation
The quantitative data for this compound is summarized in the tables below, offering a clear comparison of its biological activity and physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂FNO₂ | [1] |
| Molecular Weight | 305.30 g/mol | [1] |
| CAS Number | 2568016-10-2 | [1] |
| Common Name | Compound 4f | [2] |
Table 2: In Vitro Biological Activity of this compound
| Target | IC₅₀ (μM) | Inhibition Type | Selectivity |
| Human MAO-B | 0.184 | Reversible | Selective over MAO-A |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the in vitro assay used to determine its inhibitory activity against MAO-B.
Synthesis of this compound (4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol)
The synthesis of 2,6-diarylbenzo[d]oxazoles, including this compound, generally involves the condensation of a substituted 2-aminophenol (B121084) with a substituted benzoic acid or benzaldehyde. The following is a representative synthetic protocol based on established methods for this class of compounds.
Step 1: Synthesis of the Benzoxazole (B165842) Core
A mixture of a 2-aminophenol derivative and a substituted benzoic acid is heated in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the cyclization and formation of the benzoxazole ring.
General Procedure:
-
To a reaction vessel, add the 2-aminophenol derivative (1 equivalent) and the 3-fluorobenzoic acid (1.1 equivalents).
-
Add a suitable dehydrating agent/catalyst (e.g., polyphosphoric acid).
-
Heat the reaction mixture at an elevated temperature (e.g., 180-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to yield the 2-(3-fluorophenyl)benzoxazole intermediate.
Step 2: Suzuki Coupling for Aryl Substitution at the 6-position
The 6-position of the benzoxazole core, if appropriately functionalized with a halide (e.g., bromo), can undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid to introduce the second aryl group.
General Procedure:
-
In a reaction flask, dissolve the 6-bromo-2-(3-fluorophenyl)benzo[d]oxazole intermediate (1 equivalent) and (4-hydroxyphenyl)boronic acid (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, this compound.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of this compound is determined using a fluorometric in vitro assay that measures the production of a fluorescent product resulting from the enzymatic activity of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
This compound (test compound)
-
Selegiline (positive control inhibitor)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human MAO-B enzyme to the desired working concentration in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound, positive control, or vehicle (for control wells) to the wells of the 96-well plate.
-
Add the diluted MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection:
-
The MAO-B enzyme catalyzes the deamination of kynuramine, which results in the formation of 4-hydroxyquinoline, a fluorescent product.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 310 nm and emission at approximately 400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow related to this compound.
Signaling Pathway: Dopamine Degradation by MAO-B and Inhibition by this compound
Experimental Workflow: In Vitro MAO-B Inhibition Assay
References
Mao-B-IN-42 and Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the selective and reversible monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-42, and its potential role in modulating mitochondrial function. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the well-established mechanisms of other selective MAO-B inhibitors, such as rasagiline (B1678815) and safinamide, to provide a comprehensive theoretical framework and practical experimental guidance. The guide covers the fundamental role of MAO-B in mitochondrial bioenergetics and oxidative stress, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: MAO-B and its Role in Mitochondrial Function
Monoamine oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane.[1] It plays a crucial role in the oxidative deamination of various neurotransmitters, including dopamine, and other biogenic amines.[2] A significant consequence of this catalytic activity is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3] Under conditions of elevated MAO-B activity, as observed in aging and neurodegenerative diseases like Parkinson's disease, the subsequent increase in ROS can lead to mitochondrial dysfunction.[2] This dysfunction is characterized by impaired mitochondrial respiration, decreased ATP synthesis, and the induction of mitochondrial-mediated apoptosis.[3]
This compound is a selective and reversible inhibitor of MAO-B with an IC50 value of 0.184 μM.[4][5] Its primary mechanism of action is the blockade of the catalytic site of MAO-B, thereby preventing the breakdown of monoamine neurotransmitters and reducing the generation of H₂O₂.[4][5] This inhibition is anticipated to have a protective effect on mitochondrial function, a hypothesis that forms the basis of this guide.
Quantitative Data for Selective MAO-B Inhibitors
While specific quantitative data on the effects of this compound on mitochondrial parameters are not yet publicly available, the following tables summarize relevant data for other well-characterized selective MAO-B inhibitors. This information can serve as a valuable reference for designing and interpreting experiments with this compound.
Table 1: Inhibitory Potency of Selective MAO-B Inhibitors
| Compound | Target | IC50 (in vitro) | Notes |
| This compound | MAO-B | 0.184 µM | Selective and reversible inhibitor. [4][5] |
| Rasagiline | MAO-B | 4.43 ± 0.92 nM | Irreversible inhibitor.[6][7] |
| Rasagiline | MAO-A | 412 ± 123 nM | [6][7] |
| Safinamide | MAO-B | Not specified in provided results | Reversible inhibitor.[8][9] |
Table 2: Neuroprotective Effects of MAO-B Inhibitors in SH-SY5Y Cells
| Compound | Neuroprotective Effect (EC50) | Experimental Model | Reference |
| Rasagiline | Data not specified | 6-OHDA-induced toxicity | [10] |
| Safinamide | Data not specified | 6-OHDA-induced toxicity | [10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound is expected to influence mitochondrial function is through the inhibition of MAO-B and the subsequent reduction in ROS production. This has several downstream consequences for mitochondrial health and cellular signaling.
Caption: this compound's impact on mitochondrial signaling.
Experimental Protocols
The following protocols are provided as a guide for investigating the effects of this compound on mitochondrial function. These are generalized methods and may require optimization for specific cell types and experimental conditions.
Measurement of Mitochondrial Respiration
This protocol utilizes high-resolution respirometry to assess the impact of this compound on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.
-
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)
-
Isolated mitochondria or cultured cells (e.g., SH-SY5Y)
-
Respiration buffer (e.g., MiR05)
-
This compound stock solution (in DMSO)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Electron transport chain inhibitors (e.g., rotenone, antimycin A, oligomycin, FCCP)
-
-
Procedure (for intact cells using Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a CO₂-free incubator for 1 hour.
-
Prepare a stock solution of this compound in the assay medium.
-
Load the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports.
-
Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in ΔΨm.
-
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO)
-
TMRM or other potentiometric fluorescent dye
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with various concentrations of this compound for the desired duration.
-
Incubate the cells with TMRM at a low, non-quenching concentration until a stable fluorescent signal is achieved.
-
Acquire images or fluorescence readings.
-
As a control, add FCCP to a subset of wells to induce complete depolarization.
-
Quantify the fluorescence intensity to determine changes in ΔΨm. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Measurement of ATP Production
This protocol employs a luciferase-based assay to quantify cellular ATP levels.
-
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO)
-
Commercially available ATP assay kit (luciferase-based)
-
Luminometer
-
-
Procedure:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Lyse the cells according to the ATP assay kit manufacturer's protocol.
-
Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the protein concentration of each sample.
-
Quantification of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
-
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO)
-
DCFH-DA
-
A positive control for ROS induction (e.g., H₂O₂ or a neurotoxin like 6-OHDA)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Culture cells in a 96-well plate.
-
Pre-treat the cells with this compound for a specified time.
-
Load the cells with DCFH-DA.
-
Induce oxidative stress with a ROS-inducing agent.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Caption: General experimental workflow for assessing mitochondrial function.
Conclusion
This compound, as a selective and reversible MAO-B inhibitor, holds promise as a tool to investigate the role of MAO-B in mitochondrial dysfunction and as a potential therapeutic agent for neurodegenerative diseases. While direct experimental evidence of its effects on mitochondria is currently lacking, the established mechanisms of other MAO-B inhibitors provide a strong rationale for its potential to mitigate oxidative stress and preserve mitochondrial integrity. The experimental protocols and theoretical frameworks provided in this guide are intended to facilitate further research into the specific effects of this compound on mitochondrial bioenergetics and cell survival. Future studies are warranted to elucidate the precise molecular interactions and downstream signaling events modulated by this compound.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical benefit of MAO-B and COMT inhibition in Parkinson’s disease: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Mao-B-IN-42 (CAS Number: 2568016-10-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mao-B-IN-42, also identified in scientific literature as compound 4f, is a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] With a half-maximal inhibitory concentration (IC50) of 0.184 μM for human MAO-B, this small molecule shows significant promise for research in neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its 2,6-diarylbenzo[d]oxazole core structure contributes to its inhibitory activity.[3][4] Preclinical data suggests a favorable profile, including neuroprotective effects, good microsomal stability, and minimal off-target effects on crucial enzymes like cytochrome P450 isozymes and the hERG channel.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, its mechanism of action, and the broader context of MAO-B inhibition in neuroprotection.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 2568016-10-2 | [2] |
| Molecular Formula | C19H12FNO2 | [2] |
| Molecular Weight | 305.30 g/mol | [2] |
| Chemical Name | 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol | N/A |
| Class | 2,6-diarylbenzo[d]oxazole | [3][4] |
Biological Activity and Pharmacology
In Vitro Efficacy
The primary biological activity of this compound is the selective and reversible inhibition of MAO-B.
| Parameter | Value | Species/Assay | Reference |
| hMAO-B IC50 | 0.184 μM | Human | [1][2] |
| MAO-A Inhibition | Data not publicly available. Described as "selective". | N/A | [1][3] |
| Reversibility | Reversible or partially reversible | N/A | [3][4] |
Neuroprotective Effects
In a preclinical model of Parkinson's disease utilizing the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) in human neuroblastoma cells, this compound demonstrated neuroprotective effects.[3][4] This suggests that beyond its symptomatic role in increasing dopamine (B1211576) levels, the compound may help protect dopaminergic neurons from degeneration.[5]
Preliminary Safety and Pharmacokinetic Profile
Early in vitro safety assessments of this compound indicate a promising profile for further development.
| Parameter | Result | Significance | Reference |
| Microsomal Stability | Good | Suggests resistance to rapid metabolic breakdown in the liver. | [3][4] |
| CYP Isozyme Inhibition | Minimal effects | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. | [3][4] |
| hERG Channel Activity | No significant perturbation | Reduced risk of cardiac arrhythmias. | [3][4] |
Note: Detailed in vivo pharmacokinetic and toxicology data for this compound are not currently available in the public domain.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain.[5] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[5]
By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and enhancing dopaminergic neurotransmission.[5] This is the principal mechanism by which MAO-B inhibitors provide symptomatic relief in Parkinson's disease.[6]
Furthermore, the inhibition of MAO-B has significant neuroprotective implications. The enzymatic activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[5] By blocking this activity, this compound can reduce oxidative stress and its downstream detrimental effects on neuronal health.[5]
The neuroprotective effects of MAO-B inhibitors are also believed to involve the modulation of pro-survival and anti-apoptotic signaling pathways. Inhibition of MAO-B can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1]
Experimental Protocols
Disclaimer: The full text of the primary research article detailing the experimental protocols for this compound (compound 4f) is not publicly available. The following are generalized methodologies based on standard practices in the field for this class of compounds.
Synthesis of 2,6-diarylbenzo[d]oxazoles
A generalized synthetic route for this class of compounds would typically involve the condensation of a substituted 2-aminophenol (B121084) with a substituted benzoic acid or benzoyl chloride, followed by cyclization to form the benzoxazole (B165842) ring. Further modifications to the aryl substituents would be carried out as needed.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of this compound against human MAO-B would typically be determined using a fluorometric assay. Recombinant human MAO-B enzyme would be incubated with the test compound at various concentrations. The enzymatic reaction would be initiated by the addition of a substrate (e.g., kynuramine (B1673886) or a proprietary substrate) and a probe that fluoresces upon enzymatic turnover. The fluorescence is measured over time, and the rate of reaction is calculated. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay (MPP+ Model)
Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and then exposed to the neurotoxin MPP+ to induce cell death, mimicking the dopaminergic neurodegeneration seen in Parkinson's disease. In parallel, cells are co-treated with MPP+ and various concentrations of this compound. Cell viability is then assessed using a standard method such as the MTT assay. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Microsomal Stability Assay
This compound would be incubated with liver microsomes (human or other species) in the presence of NADPH (a cofactor for metabolic enzymes). Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
Cytochrome P450 (CYP) and hERG Inhibition Assays
The potential for this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is typically assessed using commercially available kits with fluorescent probes specific for each isoform. The potential for hERG channel inhibition is often evaluated using an automated patch-clamp assay on cells expressing the hERG channel.
Conclusion and Future Directions
This compound is a promising, selective, and reversible MAO-B inhibitor with demonstrated in vitro potency and neuroprotective effects. Its favorable preliminary safety profile makes it an attractive candidate for further investigation as a potential therapeutic agent for Parkinson's disease. Future research should focus on obtaining detailed in vivo pharmacokinetic and toxicology data, as well as evaluating its efficacy in animal models of Parkinson's disease to fully elucidate its therapeutic potential. The development of more selective and reversible MAO-B inhibitors like this compound represents a significant step forward in the quest for safer and more effective treatments for neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mao b — TargetMol Chemicals [targetmol.com]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Borneol Protects Dopaminergic Neuronal Loss in Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson's Disease Mice: A Study of Dopamine Level using In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mao-B-IN-42 (C19H12FNO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-B-IN-42, identified as 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole, is a potent and selective inhibitor of monoamine oxidase B (MAO-B). With a molecular formula of C19H12FNO2 and a molecular weight of 305.30 g/mol , this compound has emerged as a promising candidate for research in the field of neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of this and similar compounds.
Introduction to Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[1][2] The enzymatic degradation of dopamine by MAO-B is a natural process critical for maintaining appropriate neurotransmitter levels. However, in neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficiency in the brain. Inhibition of MAO-B can help to preserve existing dopamine levels, thereby alleviating some of the motor symptoms associated with the disease.[3] Consequently, the development of selective MAO-B inhibitors is a significant area of research in the pursuit of novel therapeutics for Parkinson's and other neurological disorders.
Chemical and Physical Properties of this compound
This compound is a small molecule belonging to the 2,6-diarylbenzo[d]oxazole class of compounds. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole | |
| Molecular Formula | C19H12FNO2 | [4] |
| Molecular Weight | 305.30 g/mol | [4] |
| CAS Number | 2568016-10-2 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol (B145695) |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the Suzuki coupling of 4-bromo-2-nitrophenol (B183274) with phenylboronic acid to yield 4-phenyl-2-nitrophenol. This intermediate is then reduced to 2-amino-4-phenylphenol (B72062). The final step is the condensation of the aminophenol with 4-fluorobenzaldehyde (B137897), followed by oxidative cyclization to yield the target compound, 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (this compound).
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole
Step 1: Synthesis of 4-phenyl-2-nitrophenol A mixture of 4-bromo-2-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of toluene (B28343) and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexane) to afford 4-phenyl-2-nitrophenol.
Step 2: Synthesis of 2-amino-4-phenylphenol To a solution of 4-phenyl-2-nitrophenol (1.0 eq) in ethanol, SnCl2·2H2O (5.0 eq) is added. The reaction mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of NaHCO3. The mixture is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give 2-amino-4-phenylphenol, which is used in the next step without further purification.
Step 3: Synthesis of 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (this compound) A mixture of 2-amino-4-phenylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in ethanol is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is redissolved in dichloromethane. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) is added, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with a saturated solution of NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Biological Activity and Quantitative Data
This compound is a selective inhibitor of human monoamine oxidase B. The inhibitory activity has been quantified through in vitro enzymatic assays.
| Parameter | Target | Value (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| IC50 | hMAO-B | 0.184 | > 543 | [4] |
| IC50 | hMAO-A | > 100 | [4] |
The high selectivity of this compound for MAO-B over MAO-A is a critical feature, as inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine (B21549) from certain foods).
Experimental Protocols for Biological Assays
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a common fluorometric method for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
This compound dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (B1681611) (for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and positive controls in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a working solution of the substrate, kynuramine, in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound or control to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately begin kinetic measurement of the fluorescence intensity (Excitation/Emission ≈ 310/400 nm for the product, 4-hydroxyquinoline) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of MAO-B in the degradation of dopamine and the mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for Mao-B-IN-42 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576) and phenylethylamine.[1][2][3] Dysregulation of MAO-B activity has been implicated in the pathophysiology of various neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease.[1][2][4] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for managing these conditions.[2][5][6] Mao-B-IN-42 is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with a reported IC50 value of 0.184 μM.[7] This document provides detailed protocols for an in vitro assay to determine the inhibitory activity of this compound against MAO-B, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The in vitro assay for determining the inhibitory potential of this compound relies on a fluorometric method. This method measures the activity of MAO-B by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[5][8] In the presence of horseradish peroxidase (HRP), a fluorescent probe (such as Amplex Red) reacts with H₂O₂ to produce a highly fluorescent compound (resorufin).[5] The resulting fluorescence intensity is directly proportional to the enzymatic activity of MAO-B.[5] By introducing varying concentrations of the inhibitor, this compound, a dose-dependent decrease in fluorescence can be observed, allowing for the calculation of its half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of this compound against MAO-B is summarized in the table below. This quantitative data is essential for comparing its potency with other potential inhibitors.
| Compound | Target | IC50 (μM) | Inhibition Type |
| This compound | MAO-B | 0.184 | Reversible |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: MAO-B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro MAO-B inhibition assay.
Experimental Protocols
This section provides a detailed methodology for conducting the in vitro MAO-B inhibition assay.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
This compound
-
Reference MAO-B inhibitor (e.g., Selegiline or Pargyline)[9]
-
Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation ~540 nm, Emission ~590 nm)[5]
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
MAO-B Enzyme Solution: Reconstitute the lyophilized recombinant human MAO-B enzyme in the assay buffer to a stock concentration recommended by the manufacturer. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration in ice-cold assay buffer.
-
Substrate Solution: Prepare a stock solution of the MAO-B substrate in the appropriate solvent (e.g., water or assay buffer). The final working concentration will depend on the specific substrate's Km value for MAO-B.
-
This compound and Reference Inhibitor Solutions: Prepare a stock solution of this compound and the reference inhibitor in 100% DMSO. Subsequently, create a serial dilution of the inhibitors in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.
-
Detection Reagent Mixture: Prepare a fresh mixture containing the fluorescent probe and HRP in the assay buffer according to the manufacturer's instructions. Protect this solution from light.
Assay Procedure
-
Plate Layout: Design the experiment in a 96-well plate to include wells for the blank (no enzyme), negative control (enzyme and substrate, no inhibitor), positive control (enzyme, substrate, and reference inhibitor), and the test compound (this compound) at various concentrations.
-
Inhibitor Addition: Add 10 µL of the serially diluted this compound, reference inhibitor, or vehicle (assay buffer with the same DMSO concentration) to the respective wells.
-
Enzyme Addition: Add 40 µL of the diluted MAO-B enzyme solution to all wells except the blank wells. Add 40 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the detection reagent mixture containing the MAO-B substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode, with readings taken every 1-2 minutes for a duration of 30-60 minutes.
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence signal of the blank wells from all other readings.
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Percentage Inhibition: Calculate the percentage of MAO-B inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This document outlines a detailed protocol for the in vitro assessment of this compound's inhibitory activity against MAO-B. The provided methodology, data presentation format, and visual diagrams offer a comprehensive guide for researchers engaged in the study of MAO-B inhibitors and their therapeutic potential in neurodegenerative diseases. Adherence to this protocol will enable the generation of robust and reproducible data for the characterization of this compound and similar compounds.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes: High-Throughput Screening of MAO-B Inhibitors using a Fluorometric Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, such as dopamine, and plays a significant role in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3][4] Inhibition of MAO-B is a well-established therapeutic strategy for managing these conditions.[2][5] This document provides detailed application notes and protocols for a sensitive fluorometric assay designed for the high-throughput screening of potential MAO-B inhibitors, such as the hypothetical test compound Mao-B-IN-42.
The assay is based on the oxidative deamination of a substrate (e.g., tyramine) by MAO-B, which produces hydrogen peroxide (H₂O₂).[1][6][7] In the presence of a developer enzyme like horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe to generate a highly fluorescent product.[7][8] The fluorescence intensity is directly proportional to the MAO-B activity, allowing for the quantitative assessment of inhibitor potency.
Key Features of the Assay
-
High Sensitivity and Accuracy: Capable of detecting low levels of MAO-B activity.[8][9]
-
High-Throughput Compatibility: The "mix-incubate-measure" format is suitable for automated screening in 96-well or higher density plates.[8]
-
Non-Radioactive: Provides a safe alternative to traditional radiochemical assays.[8]
-
Continuous or End-Point Measurement: The assay can be performed in kinetic or end-point mode.[4][7]
Data Presentation: Quantitative Analysis of MAO-B Inhibition
The following tables summarize key quantitative data relevant to this fluorometric MAO-B inhibitor screening assay.
Table 1: Michaelis-Menten Constant (Km) for p-Tyramine
| Enzyme | Substrate | Km (µM) | Reference |
| MAO-B | p-Tyramine | 24.1 ± 4.8 | [10] |
| MAO-A | p-Tyramine | 55.6 ± 3.7 | [10] |
Table 2: IC50 Values for Known MAO-B Inhibitors
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| Selegiline | 2.352 ± 0.08 | Not Specified | [11] |
| Pargyline | 404 | p-Tyramine | [10] |
| This compound (Hypothetical) | User Determined | p-Tyramine | - |
Table 3: Example Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality, with a value > 0.5 indicating excellent performance for HTS. |
| Signal-to-Background Ratio | > 10 | Indicates a robust assay with a clear distinction between the signal and background noise. |
Experimental Protocols
This section provides a detailed methodology for performing the MAO-B fluorometric inhibitor screening assay.
Reagent Preparation
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). Store at 4°C.[8]
-
MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in MAO-B Assay Buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
MAO-B Substrate (e.g., Tyramine): Prepare a stock solution of tyramine (B21549) in ddH₂O. Store at -20°C.[6]
-
Fluorometric Probe (e.g., Amplex® Red, GenieRed Probe): Reconstitute in DMSO to a stock concentration. Protect from light and store at -20°C.[6]
-
Developer (e.g., HRP): Reconstitute lyophilized HRP in MAO-B Assay Buffer. Store at -20°C.[6]
-
Inhibitor Control (e.g., Selegiline): Prepare a stock solution of a known MAO-B inhibitor in an appropriate solvent (e.g., DMSO).[1]
-
Test Inhibitor (this compound): Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[1]
Assay Procedure
-
Prepare Inhibitor Solutions: Create a serial dilution of the test inhibitor (this compound) and the inhibitor control (Selegiline) in MAO-B Assay Buffer.
-
Plate Setup: In a 96-well black, flat-bottom plate, add the following to the respective wells:
-
Test Inhibitor Wells: 10 µL of diluted this compound.
-
Inhibitor Control Wells: 10 µL of diluted Selegiline.
-
Enzyme Control (No Inhibitor) Wells: 10 µL of MAO-B Assay Buffer.
-
Blank (No Enzyme) Wells: 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Add 40 µL of diluted MAO-B enzyme solution to all wells except the Blank wells. Add 40 µL of MAO-B Assay Buffer to the Blank wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[1][6]
-
Substrate Reaction: Prepare a reaction mixture containing the MAO-B substrate, fluorometric probe, and developer in MAO-B Assay Buffer. Add 50 µL of this reaction mixture to all wells to initiate the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based probes) either kinetically over 30-60 minutes or as an end-point reading after a fixed incubation time.[6][12]
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Inhibitor Well / Fluorescence of Enzyme Control Well)] x 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for this compound.
Visualizations
Signaling Pathway
Caption: MAO-B Gene Expression Signaling Pathway.
Experimental Workflow
Caption: MAO-B Inhibitor Screening Workflow.
Logical Relationship of Assay Components
Caption: Fluorometric MAO-B Assay Principle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. mdpi.com [mdpi.com]
- 12. abcam.cn [abcam.cn]
Application Notes and Protocols for Mao-B-IN-42 Cell-Based Assay for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mao-B-IN-42 in a cell-based assay to evaluate its neuroprotective effects. This document is intended for professionals in neuroscience research and drug development.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[1][2][3] Furthermore, MAO-B inhibitors have demonstrated neuroprotective properties by reducing oxidative stress associated with dopamine catabolism.[1][4][5] The breakdown of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can lead to neuronal damage.[1][4] By inhibiting MAO-B, the production of these harmful byproducts is reduced.[1][3]
This compound is a potent and selective inhibitor of MAO-B. These application notes describe a cell-based assay to quantify the neuroprotective effects of this compound against neurotoxin-induced cell death in a human neuroblastoma cell line (SH-SY5Y). The protocols provided herein detail the experimental procedures for assessing cell viability and key signaling pathways involved in neuroprotection.
Principle of the Assay
This assay utilizes the SH-SY5Y human neuroblastoma cell line, a widely used model for neurodegenerative disease research.[6] To mimic the neurodegenerative conditions observed in diseases like Parkinson's, neuronal cells are exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[7][8] MPP+ induces neuronal cell death by inhibiting complex I of the mitochondrial electron transport chain, leading to ATP depletion and increased production of reactive oxygen species (ROS).[4][9]
The neuroprotective potential of this compound is evaluated by its ability to rescue neuronal cells from MPP+-induced toxicity. Cells are pre-treated with varying concentrations of this compound before being challenged with MPP+. Cell viability is then assessed using a quantitative colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity. A dose-dependent increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Data Presentation
Table 1: Neuroprotective Effect of this compound on MPP+-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Control (untreated) | - | 100 | ± 4.5 |
| MPP+ only | 1 mM | 48 | ± 3.2 |
| This compound + MPP+ | 1 µM | 65 | ± 3.8 |
| This compound + MPP+ | 10 µM | 82 | ± 4.1 |
| This compound + MPP+ | 50 µM | 95 | ± 4.6 |
| This compound only | 50 µM | 99 | ± 4.3 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control (untreated) | - | 100 | ± 5.1 |
| MPP+ only | 1 mM | 250 | ± 15.8 |
| This compound + MPP+ | 1 µM | 180 | ± 12.3 |
| This compound + MPP+ | 10 µM | 125 | ± 8.9 |
| This compound + MPP+ | 50 µM | 105 | ± 6.2 |
| This compound only | 50 µM | 98 | ± 4.7 |
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 8 mL of complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Neuroprotection Assay Protocol
Materials:
-
SH-SY5Y cells
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
MPP+ iodide stock solution (in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the designated wells. For control and MPP+ only wells, add medium with 0.1% DMSO.
-
Incubate the plate for 2 hours.
-
Prepare a 100 mM MPP+ stock solution and dilute it in a complete medium to the desired final concentration (e.g., 1 mM).
-
Add the MPP+ solution to the wells, except for the control wells.
-
Incubate the plate for an additional 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular ROS
Materials:
-
SH-SY5Y cells
-
Complete DMEM medium
-
This compound
-
MPP+ iodide
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
PBS
Protocol:
-
Follow steps 1-8 of the Neuroprotection Assay Protocol.
-
After the 24-hour incubation with MPP+, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express the results as Relative Fluorescence Units (RFU) compared to the control.
Visualization of Pathways and Workflows
Caption: Workflow for the this compound neuroprotection assay.
Caption: this compound mechanism of neuroprotection.
Caption: Logical relationship of MPP+ toxicity and this compound action.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson’s disease [pharmacia.pensoft.net]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of MAO-B Inhibitors in an MPTP Mouse Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely utilized preclinical tool to study PD pathogenesis and evaluate potential therapeutic agents.[2][3] MPTP is a neurotoxin that, once in the brain, is converted by monoamine oxidase-B (MAO-B) into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4][5] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately, neuronal death.[3][6]
MAO-B inhibitors represent a key therapeutic strategy for PD. By blocking the conversion of MPTP to MPP+, they can prevent the initiation of the neurotoxic cascade.[7][8] Furthermore, by inhibiting the breakdown of dopamine (B1211576), MAO-B inhibitors can increase its availability in the brain, thereby alleviating motor symptoms.[9][10]
These application notes provide detailed protocols for evaluating the in vivo efficacy of a representative MAO-B inhibitor, here exemplified by Mao-B-IN-22, in the MPTP-induced mouse model of Parkinson's disease. The following sections detail the experimental workflow, quantitative data presentation, and visualization of key pathways.
Data Presentation
The efficacy of the MAO-B inhibitor is assessed through behavioral and neurochemical analyses. The following tables summarize the quantitative data from a representative study.
Table 1: Effect of Mao-B-IN-22 on Motor Function in MPTP-Treated Mice
| Treatment Group | Pole Test (T-turn, s) | Pole Test (T-total, s) | Traction Test (Score) |
| Control | 10.5 ± 1.2 | 18.9 ± 2.1 | 4.8 ± 0.5 |
| MPTP | 25.8 ± 2.5 | 48.3 ± 4.7 | 1.9 ± 0.4 |
| Mao-B-IN-22 (53.5 mg/kg) + MPTP | 13.2 ± 1.5 | 25.1 ± 2.8 | 4.1 ± 0.6 |
| Data are presented as mean ± SEM. |
Table 2: Neuroprotective Effects of Mao-B-IN-22 on the Dopaminergic System in MPTP-Treated Mice
| Treatment Group | Dopamine (DA) (ng/mg protein) | DOPAC (ng/mg protein) | HVA (ng/mg protein) | DOPAC/DA Ratio | HVA/DA Ratio |
| Control | 15.2 ± 1.8 | 1.3 ± 0.2 | 1.1 ± 0.1 | 0.086 | 0.072 |
| MPTP | 3.1 ± 0.5 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.258 | 0.226 |
| Mao-B-IN-22 (53.5 mg/kg) + MPTP | 11.8 ± 1.3 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.093 | 0.076 |
| Data are presented as mean ± SEM. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
I. MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the sub-acute administration of MPTP to induce dopaminergic neurodegeneration.[11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[12]
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 10 mg/mL.
-
Administer MPTP-HCl to the mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg of body weight.
-
Repeat the MPTP-HCl injections once daily for five consecutive days.
-
The control group should receive daily i.p. injections of sterile saline for five consecutive days.
-
Monitor the animals daily for any signs of distress or adverse reactions.
II. Administration of MAO-B Inhibitor
This protocol outlines the oral administration of the MAO-B inhibitor.
Materials:
-
Mao-B-IN-22 (or other MAO-B inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
MPTP-treated mice
Procedure:
-
Prepare a suspension of the MAO-B inhibitor in the vehicle at the desired concentration (e.g., for a 53.5 mg/kg dose).[13]
-
Seven days after the final MPTP injection, begin the administration of the MAO-B inhibitor.
-
Administer the MAO-B inhibitor to the treatment group via oral gavage once daily for three consecutive weeks.[13]
-
The MPTP control group should receive the vehicle alone via oral gavage on the same schedule.
III. Behavioral Assessments
Behavioral tests are typically performed at the end of the treatment period.
A. Pole Test This test assesses bradykinesia and motor coordination.[14]
Procedure:
-
Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
Perform three trials for each mouse and calculate the average time.
B. Traction Test This test measures muscle strength and motor coordination.
Procedure:
-
Allow the mouse to grasp a horizontal wire or rod with its forepaws.
-
Observe the mouse's ability to hold on and lift its hindlimbs towards the wire.
-
Score the performance on a scale of 0 to 5, where 5 represents the strongest traction and ability to bring up the hindlimbs.
C. Open Field Test This test evaluates general locomotor activity.[15][16]
Procedure:
-
Place a mouse into a transparent open field box.
-
Allow the mouse to familiarize itself with the environment for approximately one minute.
-
Record the mouse's activity for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze parameters such as total distance traveled, movement speed, and time spent in the center versus the periphery of the arena.
IV. Neurochemical Analysis
This protocol describes the measurement of dopamine and its metabolites in the striatum.
Procedure:
-
At the end of the experiment, euthanize the mice and rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Normalize the neurotransmitter levels to the total protein content of the tissue homogenate.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to these studies.
Caption: MPTP metabolism and the neuroprotective mechanism of MAO-B inhibitors.
References
- 1. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. imrpress.com [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural progenitor cells are protected against MPTP by MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson’s disease [pharmacia.pensoft.net]
- 9. MOA- B Inhibitors: What does this “cure” really mean for Parkinson’s Disease? – Buchhof Bulletin [blog.mis-munich.de]
- 10. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 11. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 16. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
Dosing and administration of Mao-B-IN-42 in rodents
An in-depth guide to the dosing and administration of the novel monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-42, in rodent models is presented below for researchers, scientists, and drug development professionals. This document provides detailed protocols for various administration routes, as well as comprehensive guidelines for conducting pharmacokinetic and pharmacodynamic studies. The information is intended to serve as a foundational resource for preclinical investigations of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain.[1] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[1][2][3] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine levels in the synaptic cleft.[2][3] This action is believed to be beneficial in neurodegenerative disorders such as Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other neurotoxic byproducts of dopamine metabolism, thereby potentially exerting neuroprotective effects.[2][4]
Data Presentation: Dosing and Administration Parameters
Quantitative data for the administration of compounds to rodents are summarized in the tables below. It is crucial to note that specific data for this compound is not yet publicly available. The provided dose ranges are based on a similar compound, Mao-B-IN-22, and other selective MAO-B inhibitors, and should be considered as starting points for dose-finding studies.[1]
Table 1: Recommended Starting Doses for this compound in Rodents (for Dose-Finding Studies)
| Species | Route of Administration | Proposed Starting Dose Range | Vehicle Suggestions |
| Mouse (C57BL/6) | Oral (gavage) | 10 - 60 mg/kg | 0.5% Methylcellulose in water, Corn oil |
| Rat (Sprague-Dawley) | Oral (gavage) | 5 - 50 mg/kg | 0.5% Methylcellulose in water, Corn oil |
| Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 0.1 - 1.0 mg/kg | Saline, PEG400/Water |
Note: The oral dosage for the similar compound Mao-B-IN-22 in C57BL/6 mice has been reported as 53.5 mg/kg.[1][5] For other selective MAO-B inhibitors like Selegiline and Rasagiline, subcutaneous doses in rats have been in the range of 0.25 mg/kg.[1][6]
Table 2: Administration Volumes and Needle Sizes for Rodents
| Species | Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Mouse | Oral (gavage) | 10 mL/kg[7][8] | 18-20 G (flexible or curved with rounded tip)[7][8] |
| Intraperitoneal (i.p.) | < 10 ml/kg[9] | 25-27 G[9][10] | |
| Intravenous (i.v.) - tail vein | 5 ml/kg (bolus), 10ml/kg (slow)[11] | 27-30 G[11][12] | |
| Subcutaneous (s.c.) | 5-10 mL/kg | 25-27 G | |
| Rat | Oral (gavage) | 10 mL/kg[7] | 16-20 G (flexible or curved with rounded tip)[7] |
| Intraperitoneal (i.p.) | < 10 ml/kg[9] | 23-25 G[9][10][13] | |
| Intravenous (i.v.) - tail vein | 0.5 mL (max volume)[12] | 25-27 G[12] | |
| Subcutaneous (s.c.) | 5-10 mL/kg | 23-25 G |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (18-20 G, flexible or curved with a rounded tip)[7][8]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate mice to handling for several days prior to the experiment to reduce stress.[1]
-
Dose Calculation: Weigh each mouse and calculate the required volume of the this compound formulation based on the desired dose (e.g., mg/kg). The final volume should not exceed 10 mL/kg.[1][7]
-
Gavage Needle Measurement: Measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. Mark the needle at the level of the incisors. Do not insert the needle past this mark to avoid stomach perforation.[5][7][8]
-
Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders.[5]
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx. The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without force.[5][7] If resistance is met, withdraw and reposition.
-
Dosing: Once the needle is properly positioned, administer the formulation slowly and steadily.[7]
-
Post-Administration Monitoring: Gently remove the needle. Monitor the mouse for a few minutes after dosing for any signs of distress or aspiration. Return the mouse to its home cage and monitor daily.[1][14]
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after oral and intravenous administration.[15][16]
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral and intravenous administration
-
Administration supplies (gavage needles, syringes, catheters)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before dosing.[16]
-
Administration:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16] Collect blood into tubes containing an anticoagulant.[16]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).[17]
Protocol 3: Pharmacodynamic (PD) Study in Mice - MAO-B Enzyme Activity Assay
Objective: To assess the in vivo inhibition of MAO-B activity in the brain following administration of this compound.
Materials:
-
C57BL/6 mice
-
This compound formulation
-
Tissue homogenization buffer
-
MAO-B specific substrate (e.g., benzylamine)
-
Reagents for detecting the product of the enzymatic reaction
-
Protein quantification assay (e.g., BCA assay)
-
Plate reader
Procedure:
-
Dosing: Administer this compound or vehicle to different groups of mice at various doses and for a specific duration (e.g., single dose or multiple days).
-
Tissue Collection: At a predetermined time point after the last dose, euthanize the mice and rapidly dissect the brain.
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer on ice.
-
Protein Quantification: Determine the protein concentration of the brain homogenates.
-
MAO-B Activity Assay:
-
Incubate a known amount of protein from the brain homogenate with the MAO-B specific substrate.
-
Measure the rate of product formation over time using a plate reader.
-
-
Data Analysis: Express MAO-B activity as a percentage of the vehicle-treated control group. Determine the dose-response relationship for MAO-B inhibition by this compound.
Mandatory Visualizations
Caption: MAO-B Inhibition by this compound in a Dopaminergic Synapse.
Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.
Caption: Experimental Workflow for a Rodent Pharmacodynamic Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of long-term treatment with selective monoamine oxidase A and B inhibitors on dopamine release from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. parazapharma.com [parazapharma.com]
Application Notes and Protocols for Mao-B-IN-42 in Studying Astrocytic MAO-B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme predominantly found in astrocytes within the central nervous system. Its primary role involves the oxidative deamination of various neurotransmitters, including dopamine. Under normal physiological conditions, astrocytic MAO-B contributes to neurotransmitter homeostasis. However, in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, MAO-B expression and activity are significantly upregulated in reactive astrocytes. This heightened activity leads to two key pathological consequences: the aberrant synthesis of the inhibitory neurotransmitter GABA and the production of reactive oxygen species (ROS), both of which contribute to neuronal dysfunction and cell death.
Mao-B-IN-42 is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). Its utility in neuroscience research lies in its ability to specifically target and inhibit astrocytic MAO-B, thereby allowing for the detailed investigation of the downstream consequences of this enzyme's activity. By blocking MAO-B, this compound helps to maintain normal neurotransmitter levels by preventing their oxidative deamination. This makes it a valuable tool for studying the pathological mechanisms associated with reactive astrogliosis and for exploring potential therapeutic interventions for neurodegenerative disorders.
Product Information
| Product Name | This compound |
| Catalog Number | HY-173336 (MedChemExpress) |
| CAS Number | 2568016-10-2 |
| Molecular Formula | C₁₉H₁₂FNO₂ |
| Molecular Weight | 305.30 g/mol |
| Mechanism of Action | Selective and Reversible Inhibitor of MAO-B |
| IC₅₀ | 0.184 µM for MAO-B |
| Target | Monoamine Oxidase B |
| Pathway | Neuronal Signaling |
| Storage | Store at -20°C for long-term storage. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in DMSO. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments utilizing this compound to study astrocytic MAO-B activity.
Table 1: Effect of this compound on MAO-B Activity in Cultured Astrocytes
| Treatment Group | This compound Concentration (µM) | MAO-B Activity (% of Control) |
| Control (Vehicle) | 0 | 100% |
| This compound | 0.1 | Expected significant decrease |
| This compound | 1 | Expected further significant decrease |
| This compound | 10 | Expected maximal inhibition |
Table 2: Effect of this compound on GABA Levels in Cultured Astrocytes
| Treatment Group | This compound Concentration (µM) | Intracellular GABA Levels (% of Control) |
| Control (Vehicle) | 0 | 100% |
| This compound | 1 | Expected significant decrease |
| Selegiline (Positive Control) | 1 | Expected significant decrease |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in Cultured Astrocytes
| Treatment Group | This compound Concentration (µM) | ROS Levels (% of Control) |
| Control (Vehicle) | 0 | 100% |
| This compound | 1 | Expected significant decrease |
| H₂O₂ (Positive Control) | 100 | Expected significant increase |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: MAO-B Activity Assay in Cultured Astrocytes
This protocol is adapted from commercially available MAO-Glo™ Assay kits and is suitable for a 96-well plate format.
Materials:
-
Primary astrocyte culture
-
This compound
-
MAO-Glo™ Assay Kit (Promega) or similar fluorometric/colorimetric assay kit
-
96-well white-walled, clear-bottom plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate primary astrocytes in a 96-well plate at a density of 2 x 10⁴ cells/well and culture until confluent.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound or vehicle (DMSO) as a control.
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
MAO-B Activity Measurement:
-
Follow the manufacturer's instructions for the MAO-Glo™ Assay Kit.
-
Briefly, add the MAO-B substrate to each well and incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Add the Luciferin Detection Reagent to each well to stop the MAO-B reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the luminescence of the this compound-treated wells to the vehicle control wells to determine the percentage of MAO-B activity.
-
Plot the percentage of MAO-B activity against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of MAO-B Expression
Materials:
-
Treated astrocyte cultures (from Protocol 1)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-MAO-B
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAO-B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the MAO-B band intensity to a loading control (e.g., β-actin or GAPDH).
-
Compare the normalized MAO-B expression levels between different treatment groups.
-
Protocol 3: Measurement of Intracellular GABA Levels
Materials:
-
Treated astrocyte cultures
-
GABA ELISA Kit or HPLC system
-
Cell lysis buffer compatible with the chosen detection method
Procedure:
-
Sample Preparation:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells according to the protocol of the GABA ELISA kit or prepare them for HPLC analysis. This typically involves homogenization in a specific buffer followed by centrifugation to remove cell debris.
-
-
GABA Quantification:
-
ELISA: Follow the manufacturer's instructions for the GABA ELISA kit. This will involve adding the cell lysates to a pre-coated plate, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.
-
HPLC: Use a suitable HPLC system with a fluorescence detector. The protocol will involve derivatization of GABA in the samples, followed by injection into the HPLC column for separation and quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GABA.
-
Determine the GABA concentration in the samples based on the standard curve.
-
Normalize the GABA concentration to the total protein content of the cell lysate.
-
Compare the normalized GABA levels between different treatment groups.
-
Protocol 4: Detection of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation.
Materials:
-
Treated astrocyte cultures in a 96-well black-walled, clear-bottom plate
-
DCFDA dye
-
H₂O₂ (positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Staining:
-
After treatment with this compound, remove the treatment medium.
-
Wash the cells once with warm PBS.
-
Add DCFDA solution (typically 10 µM in PBS) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence of the this compound-treated wells to the vehicle control wells.
-
Compare the ROS levels between different treatment groups.
-
Protocol 5: Immunofluorescence Staining for MAO-B
Materials:
-
Astrocytes cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-MAO-B
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the treated cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-MAO-B antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Qualitatively assess the expression and subcellular localization of MAO-B.
-
Quantify the fluorescence intensity per cell using image analysis software if desired.
-
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of MAO-B-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters in the brain.[1][2][3] Inhibitors of MAO-B are therefore crucial in the treatment of neurodegenerative conditions like Parkinson's disease, as they help to preserve dopamine levels.[3][4] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[5]
These application notes provide a comprehensive overview and detailed protocols for assessing the BBB permeability of a novel MAO-B inhibitor, Mao-B-IN-42. The following sections detail both in vitro and in vivo methodologies to characterize the ability of this compound to penetrate the CNS.
Signaling Pathway of MAO-B Inhibition
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the oxidative deamination of monoamine neurotransmitters, including dopamine.[1] Inhibition of MAO-B by compounds such as this compound blocks this degradation pathway, leading to an increase in the concentration of dopamine in the synaptic cleft.[1][6] This enhanced dopaminergic activity helps to alleviate the motor symptoms associated with Parkinson's disease.[3] Furthermore, the inhibition of MAO-B can have neuroprotective effects by reducing the production of reactive oxygen species (ROS) and other toxic byproducts of dopamine metabolism.[1][4][6]
Caption: MAO-B Inhibition Pathway.
Data Presentation: In Vitro BBB Permeability of this compound
The following tables summarize hypothetical quantitative data for this compound from various in vitro BBB permeability assays. These assays are crucial for the initial screening and characterization of CNS drug candidates.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[7][8][9][10]
| Compound | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Predicted BBB Permeation |
| This compound | 5.8 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Compounds with Pₑ > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability, while those with Pₑ < 2.0 x 10⁻⁶ cm/s are considered to have low permeability.[10]
Table 2: Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells, which form tight junctions and express various transporters, making it a good model for predicting intestinal absorption and, to some extent, BBB penetration.[11][12][13][14][15]
| Compound | Pₐₚₚ (A-B) (x 10⁻⁶ cm/s) | Pₐₚₚ (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | 7.2 | 8.1 | 1.1 |
| Propranolol (High Permeability) | 20.5 | 21.1 | 1.0 |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 |
| Rhodamine 123 (P-gp Substrate) | 0.1 | 5.2 | 52.0 |
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[14]
Table 3: MDCK-MDR1 Permeability Assay
The MDCK-MDR1 assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter.[16][17][18][19][20] This assay is specifically designed to identify substrates of P-gp, a key efflux transporter at the BBB.
| Compound | Pₐₚₚ (A-B) (x 10⁻⁶ cm/s) | Pₐₚₚ (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | 6.5 | 7.0 | 1.1 |
| Propranolol (High Permeability) | 25.3 | 24.8 | 1.0 |
| Atenolol (Low Permeability) | 0.3 | 0.4 | 1.3 |
| Prazosin (P-gp Substrate) | 1.2 | 15.6 | 13.0 |
A low efflux ratio in this assay indicates that this compound is not a significant substrate for P-gp, which is a favorable characteristic for a CNS drug.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Caption: PAMPA-BBB Experimental Workflow.
Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.[9][10]
Materials:
-
96-well filter plates (donor plates) and acceptor plates
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (e.g., propranolol, atenolol)
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Preparation of Lipid Solution: Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.[9]
-
Preparation of Compound Solutions: Prepare stock solutions of this compound and control compounds in DMSO. Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the filter of each well of the donor plate and allow the solvent to evaporate.
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the compound solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compounds in the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.[8]
-
Calculation of Apparent Permeability (Pₑ):
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = surface area of the filter
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.[14][15]
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound and control compounds
-
TEER meter
-
LC-MS/MS
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions of this compound and control compounds in the transport buffer.
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).[15]
-
At the end of the incubation, collect samples from the receiver compartment for analysis.
-
-
Quantification: Analyze the concentration of the compounds in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Pₐₚₚ) and Efflux Ratio:
-
Pₐₚₚ is calculated as: Pₐₚₚ = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
-
-
The efflux ratio is calculated as: Efflux Ratio = Pₐₚₚ (B-A) / Pₐₚₚ (A-B)
-
Protocol 3: In Vivo Blood-Brain Barrier Permeability Assay in Mice
Caption: In Vivo BBB Permeability Assay Workflow.
Objective: To determine the extent of this compound penetration into the brain parenchyma in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle for injection (e.g., saline, PEG400/Tween 80/saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump and saline
-
Homogenizer
-
LC-MS/MS
Procedure:
-
Compound Administration:
-
Administer this compound to mice via a relevant route (e.g., intravenous, intraperitoneal, or oral administration).[21]
-
-
Circulation Time:
-
Allow the compound to circulate for a predetermined period (e.g., 30, 60, 120 minutes).
-
-
Sample Collection:
-
Tissue Harvesting and Processing:
-
Harvest the brain and other relevant organs.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Process the blood sample to obtain plasma or serum.
-
-
Quantification:
-
Analyze the concentration of this compound in the brain homogenate and plasma/serum using a validated LC-MS/MS method.
-
-
Calculation of Brain-to-Plasma Ratio (Kp):
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma where:
-
C_brain is the concentration of the compound in the brain homogenate (ng/g tissue)
-
C_plasma is the concentration of the compound in the plasma (ng/mL)
-
-
Data Interpretation: A higher Kp value indicates greater accumulation of the compound in the brain. It is important to consider the unbound fraction of the compound in both plasma and brain for a more accurate assessment of BBB penetration.
Conclusion
The comprehensive assessment of blood-brain barrier permeability is a critical step in the development of any CNS-targeted therapeutic, including the novel MAO-B inhibitor this compound. The combination of in vitro assays such as PAMPA-BBB, Caco-2, and MDCK-MDR1 provides valuable early insights into passive permeability and the potential for efflux transporter interactions. These initial screens should be followed by in vivo studies in animal models to confirm brain penetration under physiological conditions. The protocols and data presentation formats provided herein offer a robust framework for the systematic evaluation of this compound's potential as a centrally acting therapeutic agent.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.org [iomcworld.org]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Application Note: Quantification of Mao-B-IN-42 Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Mao-B-IN-42, a selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] The method is suitable for the determination of this compound in bulk substance and has the potential for adaptation to various biological matrices. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a framework for researchers and scientists in drug development and neuroscience.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[3][4][5] this compound (Compound 4f) is a selective and reversible inhibitor of MAO-B with a reported IC50 value of 0.184 μM.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of small molecules.[6][7][8][9][10] This document provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 10 min, hold for 2 min, return to 30% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct a calibration curve.
Preparation of Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the HPLC method. (Note: The data presented here is representative and should be established for each specific laboratory and application).
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Retention Time | Approximately 6.5 minutes |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is selective, accurate, and precise, making it a valuable tool for researchers and professionals in the field of drug development and neuroscience. The provided protocol can be readily implemented in a laboratory with standard HPLC equipment. Method optimization and full validation are recommended for specific applications and matrices.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human_Monoamine_Oxidase_B [collab.its.virginia.edu]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mao-B-IN-42 in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of several key neurotransmitters, including dopamine (B1211576).[1] Its role in neurodegenerative diseases, particularly Parkinson's disease, has made it a significant target for therapeutic intervention.[2][3] Mao-B-IN-42 is a selective and reversible inhibitor of MAO-B, demonstrating an IC50 value of 0.184 μM.[4] This compound holds promise for research into Parkinson's disease by preventing the breakdown of monoamines catalyzed by MAO-B.[4] These application notes provide detailed protocols for utilizing this compound in enzyme kinetic studies to characterize its inhibitory effects on MAO-B. The primary method described is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[5][6]
Principle of the Assay
The enzymatic activity of MAO-B is quantified through a coupled reaction. MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine (B21549) or benzylamine), which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[7][8] The generated H₂O₂ then reacts with a fluorogenic probe, such as Amplex™ Red, in the presence of horseradish peroxidase (HRP). This reaction yields a highly fluorescent product, resorufin, which can be measured at an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm.[5][7] The rate of fluorescence increase is directly proportional to the MAO-B activity. By measuring this rate at various concentrations of this compound, its inhibitory potency (typically expressed as the IC50 value) can be determined.[8]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂FNO₂ | [4] |
| Molecular Weight | 305.30 g/mol | [4] |
| Target | Monoamine Oxidase B (MAO-B) | [4] |
| IC50 | 0.184 μM | [4] |
| Mechanism | Reversible Inhibition | [4] |
Table 2: Typical Reagents and Materials for MAO-B Kinetic Assay
| Reagent/Material | Recommended Supplier (Example) | Purpose |
| Human Recombinant MAO-B Enzyme | Sigma-Aldrich | Source of MAO-B activity |
| This compound | MedChemExpress | Test Inhibitor |
| Selegiline or Pargyline | Sigma-Aldrich | Positive Control Inhibitor[5][6] |
| MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4) | --- | Maintain optimal pH for enzyme activity |
| MAO-B Substrate (e.g., Tyramine, Benzylamine) | Sigma-Aldrich | Substrate for MAO-B enzyme[5][6] |
| Fluorometric Probe (e.g., Amplex™ Red) | Thermo Fisher Scientific | Detects H₂O₂ production |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | Catalyzes the reaction between the probe and H₂O₂ |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving inhibitors |
| 96-well black, flat-bottom plates | Corning | Low background fluorescence microplates for assay |
Experimental Protocols
Reagent Preparation
-
MAO-B Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.
-
MAO-B Enzyme Stock Solution: Reconstitute lyophilized human recombinant MAO-B enzyme in MAO-B Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
MAO-B Enzyme Working Solution: On the day of the experiment, dilute the MAO-B enzyme stock solution in cold MAO-B Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in MAO-B Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 0.01 µM to 100 µM).
-
Positive Control Stock Solution (Selegiline): Prepare a 2 mM stock solution of Selegiline in ddH₂O.[5]
-
Positive Control Working Solutions: Dilute the stock solution in MAO-B Assay Buffer to create a working solution for the assay.[5]
-
Substrate Stock Solution: Prepare a stock solution of the MAO-B substrate (e.g., 100 mM Tyramine in ddH₂O).[9] Store at -20°C.
-
Detection Reagent Mix: Prepare a working solution containing the fluorometric probe and HRP in MAO-B Assay Buffer. Protect this solution from light.
MAO-B Inhibition Assay Protocol
-
Plate Setup: Add 10 µL of the various dilutions of this compound working solutions to the wells of a 96-well black plate.[7]
-
Controls:
-
Vehicle Control (100% Activity): Add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control: Add 10 µL of the working solution of the known MAO-B inhibitor (e.g., Selegiline).
-
No Enzyme Control (Background): Add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme working solution to all wells except the "No Enzyme Control" wells.[7] To the "No Enzyme Control" wells, add 50 µL of MAO-B Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to all wells.[7]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[7]
Data Analysis and IC50 Determination
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Background Subtraction: Subtract the average slope of the "No Enzyme Control" wells from the slopes of all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - (Rate of Test Well / Rate of Vehicle Control Well)) x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][10]
Visualizations
Caption: MAO-B inhibition by this compound increases dopamine availability.
Caption: Workflow for determining the IC50 of this compound.
Caption: Principle of the fluorometric MAO-B activity assay.
References
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mao-B-IN-42 in High-Throughput Screening: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[2] Consequently, the discovery of potent and selective MAO-B inhibitors is a key therapeutic strategy. Mao-B-IN-42 is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with a reported half-maximal inhibitory concentration (IC50) of 0.184 μM.[2][3] Its characteristics make it a valuable tool for in vitro studies and a potential candidate for further drug development.
These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel MAO-B inhibitors. The protocols detailed below are designed for robust and reliable screening in a 384-well format, maximizing throughput while maintaining data quality.
Principle of the Assay
The most common high-throughput screening assays for MAO-B inhibitors are based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.[2] In the presence of a peroxidase, the H₂O₂ generated reacts with a fluorogenic probe to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO-B enzymatic activity. When an inhibitor like this compound is present, the enzymatic reaction is impeded, leading to a decrease in the fluorescent signal.[2]
Data Presentation
Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity |
| This compound | MAO-B | 0.184 | Reversible | Selective for MAO-B |
Note: Specific quantitative data for the selectivity of this compound against MAO-A is not available in the public domain resources accessed. A higher selectivity index (SI = IC50 for MAO-A / IC50 for MAO-B) indicates greater selectivity for MAO-B.
Representative Dose-Response Curve for this compound
A typical sigmoidal dose-response curve for an inhibitor like this compound would demonstrate increasing inhibition of MAO-B activity with increasing concentrations of the compound. The IC50 value of 0.184 µM represents the concentration at which 50% of the enzyme's activity is inhibited.
HTS Assay Quality Control: Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay.[4] A Z'-factor between 0.5 and 1.0 is indicative of an excellent and robust assay suitable for high-throughput screening. Assays for MAO-B inhibitors have been reported to achieve Z'-factors in the range of 0.71 to 0.75, demonstrating their suitability for HTS campaigns.[4]
Experimental Protocols
Protocol 1: High-Throughput Screening for MAO-B Inhibitors using a Fluorometric Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
This compound (as a positive control)
-
Test compounds
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary substrate from a commercial kit)
-
Fluorogenic probe (e.g., Amplex™ Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Reagent Preparation:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and test compounds in DMSO. Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme to the desired working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a robust signal.
-
Substrate/Probe Solution: Prepare a solution containing the MAO-B substrate, fluorogenic probe, and HRP in assay buffer. The concentrations of these components should be optimized for the specific assay, often guided by commercially available kit instructions.
Assay Procedure:
-
Compound Addition: Add 5 µL of the diluted test compounds or control solutions (this compound for positive control, assay buffer with DMSO for negative control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate/probe solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).
Data Analysis:
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Fluorescencetest compound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)) * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-Factor Calculation: The Z'-factor should be calculated for each screening plate to monitor assay performance: Z' = 1 - ((3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|)
Mandatory Visualizations
Caption: Dopamine metabolism by MAO-B and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying MAO-B inhibitors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of test compounds or assay components. | Run control wells with compound and buffer only to measure intrinsic fluorescence. Use black microplates. |
| Low Z'-Factor (<0.5) | High variability in replicates, low signal-to-background ratio. | Optimize enzyme and substrate concentrations. Ensure accurate and consistent pipetting. Check for instrument malfunction. |
| False Positives | Compounds that interfere with the assay chemistry (e.g., quench fluorescence). | Perform counter-screens to identify compounds that interfere with the detection system in the absence of the enzyme. |
| False Negatives | Inactive compounds or compound precipitation. | Verify the integrity and solubility of the test compounds in the assay buffer. |
Conclusion
This compound serves as an excellent positive control for high-throughput screening campaigns targeting MAO-B. The provided protocols, when coupled with rigorous quality control measures such as the calculation of the Z'-factor, will enable the efficient and reliable identification of novel MAO-B inhibitors. These application notes offer a solid foundation for researchers to incorporate this compound into their drug discovery workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Troubleshooting & Optimization
Mao-B-IN-42 solubility in DMSO vs aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mao-B-IN-42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC50 value of 0.184 μM.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane that is crucial for the metabolism of monoamine neurotransmitters, such as dopamine.[3][4] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased levels in the brain. This action is a key therapeutic strategy in the research of Parkinson's disease.[1][2] Inhibition of MAO-B also reduces the production of reactive oxygen species (ROS), which are byproducts of the deamination process and contribute to oxidative stress and neurodegeneration.[4]
Q2: What are the expected solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on the hydrophobic nature of this compound and common laboratory practices for similar compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[4] It is crucial to use anhydrous, newly opened DMSO, as its hygroscopic nature means it can absorb water, which can negatively impact the solubility of the compound.[4][5]
Q4: How should I prepare working solutions of this compound for in vitro cell-based assays?
A4: For in vitro experiments, the standard procedure is to perform a serial dilution of the concentrated DMSO stock solution into your aqueous cell culture medium. It is critical to keep the final concentration of DMSO in the culture medium to a minimum, typically at or below 0.1%, to avoid any potential cytotoxic effects from the solvent.[4]
Troubleshooting Guide
Problem: Difficulty Dissolving this compound in Aqueous Buffers
-
Possible Cause: this compound is a hydrophobic compound with inherently low solubility in aqueous solutions.[4] Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation.
-
Troubleshooting Steps:
-
Prepare a DMSO Stock Solution: First, dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution. Gentle warming and brief sonication can aid in dissolution.[6][7]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into your desired aqueous buffer or cell culture medium to reach the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is non-toxic to your cells, typically ≤0.1%.[4]
-
Problem: The Dosing Solution Appears Cloudy or Contains Precipitate
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer, or the compound may be precipitating out of solution over time.
-
Troubleshooting Steps:
-
Check Solubility Limits: Before preparing a large volume, perform a small-scale solubility test to determine the maximum soluble concentration in your specific vehicle.
-
Fresh Preparation: Prepare the working solution fresh before each experiment to minimize the risk of precipitation.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. You may test adjusting the pH of your aqueous buffer, though the stability of the compound at different pH values should be considered.
-
Consider Co-solvents: For in vivo studies, a co-solvent system may be necessary. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween® 80, and saline.[6]
-
Solubility Data Summary
While specific data for this compound is not available, the following table provides solubility information for similar MAO-B inhibitors to serve as a guideline.
| Compound | Solvent | Reported Solubility |
| Mao-B-IN-25 | DMSO | 100 mg/mL (300.14 mM)[5] |
| Mao-B-IN-2 | DMSO | 10 mg/mL (32.18 mM)[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 305.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.053 mg.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the tube thoroughly until the compound is fully dissolved. If necessary, gently warm the solution or sonicate for a brief period to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound DMSO stock solution
-
Desired aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Perform a serial dilution of the 10 mM DMSO stock solution into the aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Vortex gently to ensure the solution is homogenous.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., 0.1% in this example).
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Signaling pathway for the induction of MAO-B gene expression.
Caption: Workflow for preparing this compound working solutions.
References
Preparing Mao-B-IN-42 stock and working solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Mao-B-IN-42, a selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (Compound 4f) is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC50 value of 0.184 μM.[2] By blocking the oxidative deamination of monoamines catalyzed by MAO-B, this compound helps to maintain the levels of neurotransmitters.[2] It is a promising compound for research in areas such as Parkinson's disease.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility.[3] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and structurally related compounds.[3]
Q3: How should I store the solid compound and its stock solution?
The solid form of this compound should be stored in a tightly sealed container in a cool, dry place. Stock solutions in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4][5]
Q4: How do I prepare working solutions for my in vitro cell-based assays?
For in vitro experiments, working solutions are prepared by serially diluting the concentrated DMSO stock solution into your aqueous cell culture medium.[3] It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[3]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂FNO₂ | |
| Molecular Weight | 305.30 g/mol | |
| IC50 (MAO-B) | 0.184 µM | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: In a designated weighing area, carefully weigh out the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.053 mg of the compound (Molecular Weight: 305.30 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Final Dilution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the DMSO stock solution. To prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 0.1 µL of the 10 mM stock to 1 mL of medium). This will result in a final DMSO concentration of 0.01%.
-
Final Inspection: After dilution, visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound's low aqueous solubility has been exceeded. The final DMSO concentration may be too low to maintain solubility. | - Prepare a more concentrated stock solution in DMSO to reduce the volume added to the aqueous solution. - Perform serial dilutions in your aqueous buffer or media. - Add the DMSO stock solution to the pre-warmed (37°C) aqueous solution while vortexing to ensure rapid and even distribution. - Consider the use of a solubilizing agent, such as a small percentage of serum, in your buffer if compatible with your experiment. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution. | - Always use freshly thawed aliquots of the stock solution and avoid repeated freeze-thaw cycles. - Protect the stock solution from light. - Re-evaluate the preparation of the stock solution, ensuring accurate weighing and complete dissolution. - Check the stability of the compound in your experimental medium over the time course of your assay. |
| Cell toxicity observed at expected effective concentrations | The final DMSO concentration in the working solution is too high. The compound itself may exhibit cytotoxicity at higher concentrations. | - Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤0.1%.[3] - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. - Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Mao-B-IN-42 Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address potential stability issues with Mao-B-IN-42 in cell culture media. The following information provides troubleshooting guidance and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the effective concentration of this compound in my cell-based assays over time. What could be the cause?
A1: A decrease in the effective concentration of this compound can be attributed to several factors. The compound may have limited stability in the aqueous environment of the cell culture medium at 37°C.[1] Components within the media, such as certain amino acids or vitamins, could potentially react with and degrade the compound.[1] Additionally, the pH of the media can influence the stability of small molecules.[1] It is also possible that the compound is being metabolized by the cells.
Q2: My experimental results with this compound show high variability between replicates. What are the potential sources of this inconsistency?
A2: High variability in experimental results can stem from several sources. Inconsistent sample handling and processing are common culprits.[1] Problems with the analytical method used to quantify the compound, such as HPLC-MS, can also lead to variable readings.[2][3] Furthermore, incomplete solubilization of this compound in the stock solution or the final culture medium can result in inconsistent concentrations across replicates.[1]
Q3: What is the recommended method for preparing this compound solutions for cell culture experiments?
A3: Like many small molecule inhibitors, this compound is likely a hydrophobic compound with limited solubility in aqueous solutions.[4] Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4] For cell-based assays, create working solutions by performing a serial dilution of the DMSO stock into the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium to a minimum (typically ≤0.1%) to prevent solvent-induced cytotoxicity.[4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the stability of your this compound stock solution, it is best to aliquot it into tightly sealed vials and store them at -20°C or lower. It is advisable to use freshly prepared solutions or those stored for no longer than one month.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues related to the stability of this compound in cell culture.
Issue 1: Rapid Degradation of this compound in Cell Culture Medium
| Possible Cause | Suggested Solution |
| Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1] | Perform a stability check in a simpler buffer system, like PBS, at 37°C to assess its intrinsic aqueous stability. |
| Media Component Reactivity: Specific components in the cell culture medium (e.g., amino acids, vitamins) might be reacting with the compound.[1] | Test the stability of this compound in different types of cell culture media to identify any reactive components. |
| Serum Interaction: Components in fetal bovine serum (FBS) could be affecting stability. | Evaluate the compound's stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[1] |
| pH Instability: The pH of the culture medium may be shifting during the experiment, affecting compound stability.[1] | Monitor and ensure the pH of the media remains stable throughout the course of your experiment. |
| Cellular Metabolism: The cells themselves may be metabolizing this compound. | Include a control group without cells to differentiate between chemical degradation in the medium and cellular metabolism. Analyze cell lysates to measure the intracellular concentration of the compound. |
Issue 2: High Variability in Stability Measurements
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in the timing and method of sample collection and processing can introduce variability.[1] | Ensure precise and consistent timing for collecting and processing all samples. |
| Analytical Method Issues: The analytical method (e.g., HPLC-MS) may lack the necessary precision or accuracy.[1][2] | Validate your analytical method for linearity, precision, and accuracy to ensure reliable quantification.[1] |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final medium.[1] | Visually confirm the complete dissolution of the compound. If necessary, use gentle warming or sonication for the stock solution. |
| Non-specific Binding: The compound may be adsorbing to the plasticware used in the experiment. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess the extent of non-specific binding to the plasticware.[1] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the desired cell culture media (with and without FBS) and PBS to a final concentration of 10 µM.
-
Experimental Setup:
-
Add 1 mL of each 10 µM working solution to triplicate wells of a 24-well plate.
-
Set up parallel plates for each condition to be tested with and without cells.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
Immediately process the collected samples for HPLC-MS analysis to determine the concentration of this compound. This may involve protein precipitation or other sample clean-up steps.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing compound stability in cell culture.
Caption: Troubleshooting flowchart for compound stability issues.
Caption: Potential pathways affecting this compound in vitro.
References
Technical Support Center: Troubleshooting Mao-B-IN-42 Precipitation in Assays
For researchers, scientists, and drug development professionals utilizing the selective and reversible monoamine oxidase-B (MAO-B) inhibitor, Mao-B-IN-42, encountering compound precipitation can be a significant hurdle in obtaining reliable and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate precipitation issues with this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. This occurs because the compound is significantly less soluble in the aqueous environment of the assay buffer compared to the organic stock solvent, a phenomenon known as "antisolvent precipitation." Here are several steps to address this issue:
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single, large dilution, employ a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your buffer may enhance the solubility of this compound.[1]
-
Utilize a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol (B145695) or PEG400, into your final buffer can improve the solubility of hydrophobic compounds. However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system.
-
Sonication and Gentle Warming: After dilution, brief sonication or warming the solution to 37°C can help redissolve any precipitate that may have formed.
Q2: I observed a precipitate in my DMSO stock solution of this compound. What is the likely cause and how can I prevent it?
A2: While this compound is expected to be highly soluble in DMSO, precipitation in the stock solution can occur, primarily due to:
-
Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. Even small amounts of water can significantly reduce the solubility of hydrophobic compounds. To prevent this, always use anhydrous, high-quality DMSO and keep the stock solution tightly sealed when not in use.
-
Exceeding Solubility Limit: Although high, there is a limit to the solubility of this compound in DMSO. Ensure you are not attempting to prepare a stock solution at a concentration that exceeds this limit.
-
Improper Storage: Repeated freeze-thaw cycles can lead to compound precipitation. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize this.
Q3: this compound appears to be precipitating over time in my cell culture media during a long-term experiment. What could be happening?
A3: Time-dependent precipitation in cell culture media is a complex issue that can be influenced by several factors:
-
Interaction with Media Components: Components in the cell culture media, such as proteins and salts, can interact with this compound, leading to the formation of insoluble complexes over time.
-
Temperature Fluctuations: Changes in temperature during incubation can affect the solubility of the compound.
-
Metabolism of the Compound: Cellular metabolism could potentially convert this compound into a less soluble metabolite.
-
Evaporation: Evaporation of the media over the course of a long-term experiment can increase the concentration of all components, potentially exceeding the solubility of this compound.
To mitigate this, consider reducing the incubation time if your experimental design allows, using serum-free media if appropriate for your cells, and ensuring a humidified environment to minimize evaporation.
Data Presentation
| Compound | Solvent | Solubility | Notes |
| hMAO-B-IN-4 | DMSO | 50 mg/mL (156.05 mM) | Requires ultrasonication. |
| MAO-B-IN-25 | DMSO | 100 mg/mL (300.14 mM) | Requires ultrasonication. |
| TB5 | DMF | 33 mg/mL | |
| DMSO | 33 mg/mL | ||
| Ethanol | 1 mg/mL |
Data compiled from publicly available product information sheets.
Experimental Protocols
The following is a generalized protocol for a fluorometric MAO-B activity assay, a common application for inhibitors like this compound. This protocol is based on established methods for similar compounds and should be optimized for your specific experimental conditions.
Protocol: Fluorometric MAO-B Activity Assay in SH-SY5Y Cells
1. Cell Culture and Plating:
- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
- Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
- Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.
2. Preparation of this compound Working Solutions:
- Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
- Perform a serial dilution of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
3. Inhibitor Treatment:
- Remove the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
- Add the diluted this compound working solutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
4. MAO-B Activity Measurement:
- Prepare a fresh reaction mixture containing a MAO-B substrate (e.g., tyramine), a fluorescent probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in the assay buffer.
- Add the reaction mixture to each well.
- Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
- Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex® Red) kinetically over 30-60 minutes.
5. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the data to the vehicle control to determine the percent inhibition of MAO-B activity at each concentration of this compound.
- Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
References
Technical Support Center: Optimizing Mao-B-IN-42 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mao-B-IN-42 to ensure maximal cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1][2] MAO-B is responsible for the oxidative deamination of monoamine neurotransmitters. By inhibiting MAO-B, this compound helps to maintain the levels of these neurotransmitters.[1][2] This mechanism of action makes it a compound of interest in neurodegenerative disease research.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound against MAO-B is 0.184 μM.[1][2] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the MAO-B enzyme by 50%.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines. This recommendation is based on the known IC50 of this compound and data from similar MAO-B inhibitors, such as MAO-B-IN-30, which was found to be non-cytotoxic in SH-SY5Y cells at concentrations up to 100 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q5: What is the maximum recommended final DMSO concentration in cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration as the highest inhibitor concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High levels of cell death observed at expected inhibitory concentrations. | The inhibitor concentration may be too high for your specific cell line. | Perform a dose-response curve starting from a lower concentration (e.g., 0.01 µM) to determine the optimal non-toxic concentration. |
| The cell line may be particularly sensitive to MAO-B inhibition. | Consider reducing the incubation time with the inhibitor. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.5%, and preferably ≤0.1%. Run a vehicle-only control.[3] | |
| Inconsistent or no inhibitory effect observed. | Incorrect concentration of this compound. | Verify the calculations for your stock solution and dilutions. Prepare a fresh stock solution. |
| The inhibitor may not be cell-permeable in your specific cell line. | While many small molecules are cell-permeable, this can vary. If possible, verify cellular uptake. | |
| The inhibitor has degraded. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Compound precipitation in culture medium. | Low solubility of this compound in aqueous media. | When diluting the DMSO stock into the cell culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.[3] |
| Saturation of the compound in the medium. | Prepare intermediate dilutions of the stock solution in DMSO before the final dilution in the cell culture medium to reduce the final DMSO concentration and the risk of precipitation.[3] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Monoamine Oxidase-B (MAO-B) | [1][2] |
| Mechanism of Action | Selective and reversible inhibitor | [2] |
| IC50 | 0.184 μM | [1][2] |
| Molecular Formula | C19H12FNO2 | [1] |
| Molecular Weight | 305.30 g/mol | [1] |
Table 2: Suggested Initial Concentration Range for Cell Viability Assays
| Cell Type | Suggested Starting Concentration Range | Notes |
| Neuronal Cell Lines (e.g., SH-SY5Y) | 0.1 µM - 10 µM | Based on the IC50 of this compound and cytotoxicity data for similar compounds.[3] Always perform a dose-response to determine the optimal range. |
| Other Cell Lines | 0.1 µM - 25 µM | A broader range may be necessary for less sensitive cell lines. Empirical determination of the optimal concentration is critical. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general guideline for a dose-response experiment to determine the concentration of this compound that maintains high cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of MAO-B and its inhibition by this compound.
References
Potential off-target effects of Mao-B-IN-42
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Mao-B-IN-42. All information is intended for research use only.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound, also identified as compound 4f in the initial discovery literature, is a selective and reversible inhibitor of human monoamine oxidase-B (MAO-B) with a reported half-maximal inhibitory concentration (IC50) of 0.184 μM.[1][2][3] Its primary mechanism of action is to block the oxidative deamination of monoamines catalyzed by MAO-B, thereby helping to maintain levels of neurotransmitters like dopamine (B1211576).[1][2][3]
Q2: What is the selectivity profile of this compound against MAO-A?
While the primary research identifies this compound as a "selective" MAO-B inhibitor, specific quantitative data for its inhibitory activity against MAO-A (IC50 or Ki) is not available in the public domain.[1][2] High selectivity for MAO-B over MAO-A is a critical attribute for MAO-B inhibitors to avoid potential side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis) and serotonin (B10506) syndrome.
Q3: Are there any known off-target activities of this compound on cytochrome P450 (CYP) enzymes?
The initial publication reports that this compound (compound 4f) had "minimal effects on CYP isozyme activities."[1][2] However, specific quantitative data, such as IC50 values for individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), are not publicly available.
Q4: Does this compound have any reported effects on the hERG channel?
The foundational research on this compound states that it "lacked significant perturbation of hERG channel activity."[1][2] The hERG (human Ether-à-go-go-Related Gene) channel is a critical anti-target in drug development due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Specific quantitative data from a hERG assay (e.g., IC50 value) for this compound is not available in the public literature.
Q5: Has this compound been screened against a kinase panel?
There is no publicly available data from a broad kinase screening panel (kinome scan) for this compound. Such a screen would be necessary to identify any potential off-target interactions with protein kinases, which could lead to unexpected cellular effects.
II. Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound, with a focus on potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with MAO-B inhibition (e.g., unexpected changes in cell signaling pathways, cytotoxicity at lower than expected concentrations). | Off-target kinase inhibition: this compound may be inhibiting one or more protein kinases that are critical for the signaling pathways in your experimental model. | 1. Perform a kinome scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 2. Western blot analysis: If a specific pathway is suspected, perform western blots to assess the phosphorylation status of key proteins within that pathway in the presence of this compound. |
| Variability in experimental results when co-administered with other compounds. | CYP enzyme inhibition: this compound may be inhibiting cytochrome P450 enzymes responsible for the metabolism of the co-administered compound, leading to altered concentrations and effects. | 1. Conduct a CYP inhibition assay: Test the inhibitory potential of this compound against major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). 2. Review literature: Check if the co-administered compound is a known substrate for the CYP isoforms that this compound might inhibit. |
| In vivo studies showing unexpected cardiovascular effects. | hERG channel inhibition: Although reported to be minimal, there could be a weak interaction with the hERG channel, especially at higher concentrations. | 1. Perform a hERG patch-clamp assay: This is the gold-standard method to definitively determine the inhibitory potential of this compound on the hERG channel. |
| Observing effects typically associated with MAO-A inhibition (e.g., changes in serotonin levels). | Lack of selectivity at the concentration used: The concentration of this compound in your experiment may be high enough to cause significant inhibition of MAO-A. | 1. Determine the IC50 for MAO-A: Perform an in vitro MAO-A inhibition assay to determine the IC50 of this compound for the A isoform. 2. Calculate the Selectivity Index (SI): SI = IC50 (MAO-A) / IC50 (MAO-B). A high SI indicates good selectivity. 3. Titrate the concentration: Use the lowest effective concentration of this compound that gives the desired MAO-B inhibition with minimal expected impact on MAO-A. |
III. Data Presentation
Table 1: Summary of Known Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity Index (vs. MAO-A) | Reference(s) |
| Human MAO-B | 0.184 | Not Available | [1][2][3] |
| Human MAO-A | Not Available | - | - |
Table 2: Summary of Potential Off-Target Activities (Qualitative)
| Off-Target Class | Reported Effect | Quantitative Data | Reference(s) |
| Cytochrome P450 (CYP) Isozymes | Minimal effects | Not Available | [1][2] |
| hERG Channel | Lacked significant perturbation | Not Available | [1][2] |
| Kinase Panel | Not Available | Not Available | - |
IV. Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol provides a general framework for determining the IC50 values of this compound against both MAO-A and MAO-B to assess its selectivity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (a non-selective MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Prepare serial dilutions of this compound in sodium phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the serially diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Prepare a detection cocktail containing kynuramine, HRP, and Amplex® Red in sodium phosphate buffer.
-
Initiate the reaction by adding the detection cocktail to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Calculate the Selectivity Index (SI) = IC50(MAO-A) / IC50(MAO-B).
V. Visualizations
Caption: Workflow for in vitro MAO inhibition assay.
Caption: MAO-B's role in dopamine metabolism.
References
Mao-B-IN-42 interference with assay reagents
Welcome to the technical support center for Mao-B-IN-42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions with assay reagents and to offer troubleshooting support for experiments involving this selective and reversible monoamine oxidase-B (MAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC50 value of 0.184 μM.[1][2] MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, such as dopamine.[3][4][5] By inhibiting MAO-B, this compound helps to maintain the levels of these neurotransmitters in the brain.[1][2][5] This mechanism of action makes it a compound of interest for research in neurodegenerative diseases like Parkinson's disease.[1][2][4]
Q2: What are the common assay methods to measure MAO-B activity and inhibition by this compound?
MAO-B activity is typically measured using continuous spectrophotometric or fluorometric assays.[3][6] These assays monitor the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate.[7]
-
Fluorometric Assays: These are highly sensitive and involve a fluorescent probe (e.g., Amplex Red) that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).[7][8] The increase in fluorescence is proportional to MAO-B activity.[7]
-
Spectrophotometric Assays: These assays can directly measure the formation of a product from a specific substrate. For example, the conversion of benzylamine (B48309) to benzaldehyde (B42025) can be monitored at 250 nm.[3]
Q3: Could this compound interfere with my fluorescence-based assay?
While there are no specific reports on the intrinsic fluorescent properties of this compound, it is plausible that, like other complex aromatic small molecules, it could interfere with fluorescence-based assays.[9] Potential mechanisms of interference include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore.[9]
-
Light Quenching: this compound may absorb light at the excitation or emission wavelengths, leading to a decrease in the detected fluorescent signal (inner filter effect).[9]
-
Chemical Reactivity: The compound could potentially react with the fluorescent probe or other assay components, altering the fluorescent signal.[9] Given that some MAO-B inhibitors have antioxidant properties, they could potentially interfere with redox-sensitive probes.[9]
It is crucial to perform appropriate control experiments to test for these potential interferences.
Troubleshooting Guide
Issue 1: Higher than expected fluorescence in the presence of this compound, even without MAO-B enzyme.
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | Run a control experiment with this compound and all assay components except the MAO-B enzyme. Measure the fluorescence at the same wavelengths used in the main experiment. If a signal is detected, this background fluorescence should be subtracted from the values obtained in the presence of the enzyme. |
| Contamination of Reagents | Ensure all buffers and reagents are free from microbial or chemical contaminants that might fluoresce. Prepare fresh reagents if contamination is suspected. |
Issue 2: Lower than expected MAO-B inhibition by this compound.
| Possible Cause | Recommended Solution |
| Incorrect Concentration of this compound | Verify all calculations for stock solution and serial dilutions. Prepare fresh dilutions if necessary.[10] |
| Degraded or Inactive Compound | Ensure this compound is stored correctly, protected from light and at the recommended temperature.[7][10] If degradation is suspected, use a fresh vial of the compound. |
| Sub-optimal Assay Conditions | Optimize substrate concentration (ideally at or near the Km value) and enzyme concentration to ensure the reaction is in the linear range.[7] |
| Quenching of Fluorescent Signal | Perform a quenching control experiment by measuring the fluorescence of the final product (e.g., resorufin) in the presence and absence of various concentrations of this compound. A concentration-dependent decrease in signal indicates quenching.[9] |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting or Mixing | Ensure accurate and consistent pipetting for all reagents. Thoroughly mix the contents of each well after adding reagents.[10] |
| Edge Effects in the Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Precipitation of this compound | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity or compound solubility. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other relevant reagents.
| Compound/Parameter | Value | Notes |
| This compound IC₅₀ | 0.184 µM | Half-maximal inhibitory concentration against MAO-B.[1][2] |
| Benzylamine | - | Common substrate for MAO-B in spectrophotometric assays.[3][6] |
| p-Tyramine | - | Substrate for both MAO-A and MAO-B in fluorometric assays. |
| Clorgyline | - | Selective inhibitor of MAO-A, used as a control.[11] |
| Pargyline | - | Selective inhibitor of MAO-B, used as a positive control. |
Experimental Protocols
Protocol 1: Fluorometric Assay for MAO-B Inhibition by this compound
This protocol is adapted for a 96-well plate format to determine the IC₅₀ value of this compound.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
This compound
-
Pargyline (positive control)
-
p-Tyramine (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to create working solutions. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of the positive control, pargyline.
-
Dilute the MAO-B enzyme in assay buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate.[7]
-
Prepare a substrate working solution containing p-tyramine, Amplex Red, and HRP in the assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the diluted this compound solutions, positive control, or assay buffer (for no-inhibitor and no-enzyme controls) to the wells of a 96-well plate.
-
Add 50 µL of the MAO-B enzyme solution to each well (except for the no-enzyme control wells, where 50 µL of assay buffer is added).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~580-590 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the fluorometric MAO-B inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Mao-B-IN-42 degradation in storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Mao-B-IN-42 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and activity of this compound, it is crucial to adhere to the following storage guidelines. As specific stability data for this compound is limited, these recommendations are based on best practices for similar selective and reversible monoamine oxidase-B (MAO-B) inhibitors.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For optimal stability, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C.[1] Before use, allow the vial to equilibrate to room temperature and vortex briefly.
Q3: My experimental results show lower than expected MAO-B inhibition. Could this be due to this compound degradation?
A3: Yes, a loss of inhibitory activity is a common indicator of compound degradation. Several factors could contribute to this, including improper storage, multiple freeze-thaw cycles, or exposure to harsh experimental conditions. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving this issue.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds of this class can be susceptible to oxidation and hydrolysis. The oxidative deamination catalyzed by MAO-B on its substrates provides a clue towards potential oxidative instability.[2][3] Exposure to light, high temperatures, and non-optimal pH conditions can accelerate these degradation processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Inhibitory Activity | 1. Compound Degradation: Improper storage conditions (temperature, light exposure). | 1. Verify Storage: Ensure the compound has been stored according to the recommendations in the table below. If degradation is suspected, use a fresh, unopened vial of the compound. |
| 2. Incorrect Concentration: Error in stock solution preparation or dilution. | 2. Recalculate and Prepare Fresh: Double-check all calculations and prepare a fresh stock solution and subsequent dilutions. | |
| 3. Repeated Freeze-Thaw Cycles: Aliquoting of the stock solution was not performed. | 3. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated changes in temperature. | |
| Precipitation in Assay Buffer | 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects the assay (typically <1% v/v). |
| 2. Incorrect pH: The pH of the buffer may be outside the optimal range for solubility. | 2. Optimize Buffer pH: Test a range of physiologically relevant pH values (e.g., 7.2-7.6) to find the optimal condition for solubility and enzyme activity. |
Storage Condition Summary
| Form | Storage Temperature | Protection | Expected Stability |
| Solid (Powder) | -20°C | Protect from light and moisture | Several years |
| Stock Solution (in DMSO) | -80°C | Protect from light, aliquot to avoid freeze-thaw cycles | At least 6 months |
| Working Dilutions (Aqueous Buffer) | 2-8°C (short-term) | Prepare fresh for each experiment | Use immediately; avoid long-term storage |
Note: The stability data presented is based on general guidelines for similar compounds and may vary for this compound. It is highly recommended to perform your own stability assessments for long-term or critical experiments.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under various experimental conditions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
96-well microplate, opaque
-
Plate reader (fluorometric or colorimetric)
-
Incubator
2. Methods:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in the assay buffer to the desired concentrations.
-
Incubate under test conditions:
-
Temperature Stability: Aliquot the working solution and incubate at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
pH Stability: Prepare assay buffers with different pH values (e.g., 6.0, 7.4, 8.0) and incubate the working solution in each for a set time.
-
Photostability: Expose a working solution to a controlled light source while keeping a control sample in the dark.
-
-
Assess MAO-B Inhibition:
-
At each time point, take a sample from each condition.
-
Perform a standard MAO-B inhibition assay by pre-incubating the MAO-B enzyme with the treated this compound sample.
-
Initiate the reaction by adding the substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each sample relative to a vehicle control.
-
Plot the percent inhibition as a function of time for each condition to determine the rate of degradation.
-
Visualizing Degradation Factors and Prevention
Caption: Factors leading to this compound degradation and corresponding preventive measures.
References
Technical Support Center: A Guide to Dosing with Novel MAO-B Inhibitors
Disclaimer: This document provides generalized guidance for researchers, scientists, and drug development professionals working with novel or poorly characterized monoamine oxidase-B (MAO-B) inhibitors, using Mao-B-IN-42 as a representative example. Due to the limited publicly available in vivo data for this compound, the following information is based on established principles of pharmacology, data from similar MAO-B inhibitors, and general best practices for preclinical research. It is imperative to conduct compound-specific dose-finding and toxicity studies before commencing large-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other selective MAO-B inhibitors?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC50 of 0.184 μM.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain. Its main function is the oxidative deamination of neurotransmitters, particularly dopamine (B1211576). By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, leading to increased dopaminergic signaling. This mechanism is of significant interest for neurodegenerative diseases like Parkinson's disease, where dopamine levels are depleted. Furthermore, inhibiting MAO-B can reduce the production of reactive oxygen species (ROS), a byproduct of dopamine metabolism, thereby potentially exerting neuroprotective effects.
Q2: I have no starting dosage for this compound in my animal model. How do I determine an appropriate dose?
A2: Establishing a dosage for a novel compound requires a systematic approach. Here are the recommended steps:
-
Literature Review for Analogous Compounds: Since specific data for this compound is scarce, look for in vivo studies on structurally similar MAO-B inhibitors. For instance, a study using Mao-B-IN-22 in C57BL/6 mice reported an oral dosage of 53.5 mg/kg.[3][4] This can serve as a preliminary, albeit rough, starting point for a dose-range finding study.
-
In Vitro to In Vivo Extrapolation: While complex, in vitro potency (like the IC50 of 0.184 µM for this compound[1][2]) can sometimes be used to estimate a starting in vivo dose, though this requires pharmacokinetic modeling and is less reliable than data from analogous compounds.
-
Allometric Scaling: If you have data from one animal species and wish to estimate a dose for another, allometric scaling is a commonly used method. This approach uses body surface area to extrapolate doses between species. It is important to note that this is an estimation and requires experimental validation.
-
Dose-Range Finding (Dose Escalation) Study: This is a critical step. Start with a low dose (e.g., 10-fold lower than the dose of an analogous compound) and escalate the dose in different groups of animals. Monitor for both therapeutic effects (if a relevant biomarker is available) and signs of toxicity.
Q3: How do I convert a dose from one animal species to another?
A3: Dose conversion between species is typically based on body surface area (BSA) rather than body weight alone. The following table provides conversion factors (Km) for calculating the Human Equivalent Dose (HED) from animal doses, which can be adapted for animal-to-animal dose conversion.
Table 1: Dose Conversion Between Species Based on Body Surface Area
| From | To Mouse (20g) | To Rat (150g) | To Rabbit (1.8kg) | To Dog (8kg) | To Monkey (3kg) | To Human (60kg) |
| Mouse (20g) | 1 | 0.5 | 0.25 | 0.125 | 0.167 | 0.083 |
| Rat (150g) | 2 | 1 | 0.5 | 0.25 | 0.333 | 0.167 |
| Rabbit (1.8kg) | 4 | 2 | 1 | 0.5 | 0.667 | 0.333 |
| Dog (8kg) | 8 | 4 | 2 | 1 | 1.333 | 0.667 |
| Monkey (3kg) | 6 | 3 | 1.5 | 0.75 | 1 | 0.5 |
| Human (60kg) | 12 | 6 | 3 | 1.5 | 2 | 1 |
To convert a dose from Species A to Species B: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Km of Species A / Km of Species B)
Q4: What are common signs of toxicity I should monitor for with a novel MAO-B inhibitor?
A4: While selective MAO-B inhibitors generally have a better safety profile than non-selective MAO inhibitors, it is crucial to monitor for adverse effects. Common signs of toxicity can include:
-
Lethargy or excessive sedation
-
Weight loss or gain
-
Ruffled fur
-
Agitation or tremors
-
Changes in breathing or heart rate
-
Autonomic instability
If signs of toxicity are observed, the dosage should be reduced. It is also important to consider that the vehicle used for administration could be contributing to toxicity.
Troubleshooting Guide
Issue 1: No observable therapeutic effect in my animal model.
| Potential Cause | Recommended Solution |
| Insufficient Dosage | The administered dose may be too low to achieve a therapeutic concentration at the target site. Conduct a dose-response study to identify an effective dose. |
| Poor Bioavailability | The compound may have low oral bioavailability. Consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection, which will require formulation adjustments and pilot studies. |
| Compound Instability | The compound may be degrading in the formulation vehicle or under the storage conditions. Prepare fresh formulations daily and verify the stability of the compound in the chosen vehicle. |
| Incorrect Administration | Improper administration technique (e.g., oral gavage) can lead to incomplete dosing. Ensure all personnel are properly trained. |
Issue 2: The compound is difficult to dissolve or precipitates out of solution.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Many small molecule inhibitors are hydrophobic. Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, a co-solvent system is often necessary. |
| Vehicle Incompatibility | The chosen vehicle may not be suitable for the compound. Test the solubility in various vehicles. A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween® 80, and saline.[3] |
| pH Sensitivity | The solubility of the compound may be pH-dependent. While specific data for this compound is unavailable, maintaining a physiological pH (around 7.4) is generally advisable. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and vehicle needed based on the desired dose, the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare Vehicle Mixture: A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline (v/v/v/v).[3]
-
Dissolve this compound: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the required volume of DMSO and vortex until the compound is fully dissolved. Gentle warming (to no more than 37°C) and brief sonication may be used if necessary. c. Add the PEG300 and vortex thoroughly. d. Add the Tween® 80 and vortex until the solution is homogenous. e. Finally, add the saline to the final desired volume and vortex thoroughly.
-
Inspect the Solution: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the formulation is not suitable for administration.
-
Administration: Administer the formulation immediately after preparation. It is recommended to prepare the formulation fresh daily.
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Dose Adjustment
Caption: Workflow for determining an optimal in vivo dose.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Mao-B-IN-42
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of the selective and reversible monoamine oxidase-B (MAO-B) inhibitor, Mao-B-IN-42.[1][2]
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral bioavailability a concern?
This compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC50 value of 0.184 μM.[1][2] By inhibiting MAO-B, it helps maintain neurotransmitter levels, making it a promising candidate for research in neurodegenerative diseases like Parkinson's disease.[1] Poor oral bioavailability is a common challenge for many drug candidates, particularly those with low aqueous solubility (BCS Class II drugs).[3][4] This can lead to insufficient drug concentration at the target site, resulting in reduced therapeutic efficacy and high variability in patient response.[5][6]
2. What are the likely causes of poor oral bioavailability for a compound like this compound?
The primary factors contributing to poor oral bioavailability are typically low aqueous solubility and/or low intestinal permeability.[7] For many orally administered drugs, poor solubility in gastrointestinal fluids is the rate-limiting step for absorption.[5] Other factors can include degradation in the gastrointestinal tract and first-pass metabolism in the liver.[8]
3. What initial steps should I take to characterize the bioavailability problem of this compound?
A systematic approach is crucial. The following workflow is recommended:
4. What are the key formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several established techniques can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs.[6][9] These can be broadly categorized as follows:
-
Physicochemical Modification : This includes techniques like micronization and nanonization to increase the surface area for dissolution.[5][9] Salt formation can also be explored if the molecule has ionizable groups.[9]
-
Solid Dispersions : Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate.[3][7]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[7][10]
-
Complexation : The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][10]
Troubleshooting Guides & Experimental Protocols
In Vitro Dissolution and Release Studies
Objective: To screen different formulations of this compound and identify those with the most improved dissolution profiles.
Protocol: USP Apparatus II (Paddle Method) for Solid Formulations
-
Media Preparation : Prepare dissolution media that mimic physiological conditions (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).
-
Apparatus Setup :
-
Apparatus: USP Apparatus II (Paddle).
-
Volume: 900 mL of dissolution medium.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
-
Procedure :
-
Place a single dose of the this compound formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Analysis : Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation : Plot the percentage of drug released versus time for each formulation.
Protocol: Dialysis Method for Lipid-Based Formulations (e.g., SEDDS)
-
Media and Apparatus :
-
Release Medium: 500 mL of simulated intestinal fluid (pH 6.8) at 37 ± 0.5°C with gentle stirring.
-
Dialysis Membrane: Use a dialysis bag with a molecular weight cutoff (MWCO) suitable to retain the formulation components while allowing the free drug to pass through (e.g., 12-14 kDa).
-
-
Procedure :
-
Load the SEDDS formulation containing a known amount of this compound into the dialysis bag.
-
Immerse the sealed bag in the release medium.
-
Collect samples from the release medium at specified time intervals.
-
Replace the sampled volume with fresh medium.
-
-
Analysis : Determine the concentration of this compound in the collected samples.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the oral bioavailability of lead this compound formulations in an animal model.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model : Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Study Design :
-
Divide animals into groups, with each group receiving a different formulation (including a control group with an unformulated drug suspension).
-
An intravenous (IV) dose group is necessary to determine the absolute bioavailability.[8]
-
Administer the formulations orally via gavage.
-
The dose should be determined from preliminary studies.
-
-
Blood Sampling :
-
Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis : Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis :
-
Calculate key pharmacokinetic parameters using non-compartmental analysis:
-
Cmax : Maximum plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC (Area Under the Curve) : Total drug exposure over time.
-
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[11]
-
Data Presentation
The following tables should be used to organize and compare experimental data from your formulation development studies.
Table 1: In Vitro Dissolution Data
| Formulation | Time (min) | % Drug Released (pH 1.2) | % Drug Released (pH 6.8) |
| Unformulated API | 15 | ||
| 30 | |||
| 60 | |||
| 120 | |||
| Formulation A | 15 | ||
| (e.g., Micronized) | 30 | ||
| 60 | |||
| 120 | |||
| Formulation B | 15 | ||
| (e.g., SEDDS) | 30 | ||
| 60 | |||
| 120 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| IV Bolus | N/A | N/A | 100% | ||
| Unformulated API | |||||
| Formulation A | |||||
| Formulation B |
Signaling Pathway Context
This compound, as a MAO-B inhibitor, acts within a crucial neuronal signaling pathway. Understanding this pathway provides context for the importance of achieving adequate drug exposure. MAO-B is an enzyme located on the outer mitochondrial membrane that catabolizes neuroactive amines, including dopamine.[12] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[13] This is particularly relevant in Parkinson's disease, where there is a deficiency of dopamine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mao-B-IN-42 and Safinamide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Mao-B-IN-42, a research compound, and safinamide (B1662184), a clinically approved drug for Parkinson's disease. Both compounds are selective and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme pivotal in the degradation of dopamine (B1211576) and implicated in the pathology of neurodegenerative diseases. This document synthesizes available data to objectively compare their biochemical properties, mechanisms of action, and pharmacokinetic profiles, supported by relevant experimental data and methodologies.
Executive Summary
Safinamide is a well-established therapeutic agent with a dual mechanism of action: potent, reversible inhibition of MAO-B and modulation of glutamate (B1630785) release through the blockade of voltage-gated sodium channels.[1][2][3] This multifaceted activity is thought to contribute to its efficacy in managing motor fluctuations in Parkinson's disease.[2] In contrast, this compound is a novel research compound identified as a selective and reversible MAO-B inhibitor.[4] While it shows promise with a potent in vitro inhibitory concentration, publicly available data on its broader pharmacological profile, including selectivity against MAO-A, in vivo efficacy, and pharmacokinetics, are currently limited. This guide presents a comprehensive overview of the known properties of both compounds to highlight their current developmental stages and therapeutic potential.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and safinamide to facilitate a clear comparison of their properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Safinamide |
| Primary Mechanism | Selective and reversible MAO-B inhibitor[4] | Selective and reversible MAO-B inhibitor; modulation of glutamate release[1][2] |
| MAO-B Inhibition (IC50) | 0.184 µM[4] | ~0.079 - 0.098 µM[1][2] |
| MAO-A Inhibition (IC50) | Data not available | ~80 µM[2] |
| Selectivity (MAO-A/MAO-B) | Data not available | >1000[2] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Safinamide |
| Bioavailability (F%) | Data not available | 95%[5] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 2 to 4 hours[5] |
| Elimination Half-life (t½) | Data not available | 21-24 hours[2] |
| Metabolism | Data not available | Primarily by amidases (not CYP450 dependent)[2][5] |
| Blood-Brain Barrier Permeation | Data not available | Yes[6] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of MAO-B inhibitors like this compound and safinamide.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a compound in inhibiting the MAO-A and MAO-B enzymes.
-
Principle: The enzymatic activity of recombinant human MAO-A and MAO-B is measured by monitoring the conversion of a substrate, such as kynuramine, to a fluorescent product, 4-hydroxyquinoline.[7] The reduction in fluorescence in the presence of the test compound indicates inhibition.
-
General Procedure:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.[7]
-
Enzyme and Substrate Preparation: Recombinant MAO-A and MAO-B enzymes are diluted in an assay buffer. A working solution of the substrate is also prepared.[7]
-
Assay Reaction: The test compound and the enzyme are pre-incubated in a 96-well plate. The reaction is initiated by adding the substrate.[7]
-
Detection: After a set incubation period, the fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.[7]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.[7]
-
Glutamate Release Assay (for Safinamide)
This assay evaluates the effect of a compound on neurotransmitter release from nerve terminals.
-
Principle: In vivo microdialysis is used to measure the extracellular levels of glutamate in specific brain regions of freely moving animals.[8][9] Depolarizing agents like veratridine (B1662332) are used to stimulate glutamate release, and the effect of the test compound on this stimulated release is quantified.[8][9]
-
General Procedure:
-
Animal Model: Rats are surgically implanted with microdialysis probes in the brain region of interest (e.g., substantia nigra, hippocampus).[8][10]
-
Compound Administration: The test compound (safinamide) is administered systemically (e.g., intraperitoneally).[10]
-
Stimulation of Glutamate Release: Veratridine is infused through the microdialysis probe to induce glutamate release.[8]
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration and stimulation.
-
Analysis: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[6]
-
Data Analysis: The change in glutamate levels in response to the test compound is compared to a vehicle control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the action and evaluation of this compound and safinamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unife.it [iris.unife.it]
A Comparative Guide to Reversible and Irreversible MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reversible and irreversible monoamine oxidase-B (MAO-B) inhibitors, a critical class of therapeutic agents, particularly in the management of neurodegenerative diseases like Parkinson's disease. By examining their mechanisms of action, potency, selectivity, and pharmacokinetic profiles, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work. The comparison is supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: A Tale of Two Binding Modes
Monoamine oxidase-B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576). Inhibition of MAO-B leads to increased synaptic concentrations of dopamine, thereby alleviating symptoms associated with dopamine deficiency. The fundamental difference between reversible and irreversible MAO-B inhibitors lies in their interaction with the enzyme's active site.
Irreversible inhibitors , such as selegiline (B1681611) and rasagiline (B1678815) , form a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-B active site.[1][2] This "suicide" inhibition permanently deactivates the enzyme. Restoration of MAO-B activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks.
In contrast, reversible inhibitors , like safinamide (B1662184) and lazabemide , bind to the active site through non-covalent interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme activity once the drug is cleared from the system. Safinamide, for instance, is a reversible MAO-B inhibitor that also possesses non-dopaminergic properties, including the inhibition of voltage-sensitive sodium channels and glutamate (B1630785) release.[1][2][3]
Below is a diagram illustrating the distinct mechanisms of reversible and irreversible MAO-B inhibition.
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative reversible and irreversible MAO-B inhibitors, allowing for a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: Potency and Selectivity (IC50 and Ki Values)
The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are crucial measures of an inhibitor's potency. A lower value indicates greater potency. The ratio of IC50 or Ki values for MAO-A versus MAO-B provides an index of the inhibitor's selectivity.
| Inhibitor (Type) | Target | IC50 (nM) | Ki (nM) | Selectivity (MAO-A/MAO-B) |
| Selegiline (Irreversible) | MAO-A | 1700[4] | - | ~250x |
| MAO-B | 6.79[4] | - | ||
| Rasagiline (Irreversible) | MAO-A | 700 (human brain)[1] | - | ~50x (human brain)[1] |
| MAO-B | 14 (human brain)[1] | - | ||
| Safinamide (Reversible) | MAO-A | 412 (rat brain)[1] | - | ~1000x (rat brain)[1] |
| MAO-B | 0.412 (rat brain)[1] | 500[5] | ||
| Lazabemide (Reversible) | MAO-A | - | - | - |
| MAO-B | - | - | - |
Table 2: Pharmacokinetic Profiles
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which collectively influence its efficacy and dosing regimen.
| Inhibitor | Bioavailability (%) | Tmax (hours) | Elimination Half-life (t1/2) (hours) |
| Selegiline | <10[1] | 0.5[1] | 1.5[1] |
| Rasagiline | ~36[6] | 0.5-1.0 | 1.0-1.3[5] |
| Safinamide | 80-92[1] | 1.8-2.8[1] | 21-24[1][5] |
| Lazabemide | - | - | - |
Clinical Efficacy and Safety Considerations
Both reversible and irreversible MAO-B inhibitors have demonstrated efficacy in improving motor symptoms in Parkinson's disease, both as monotherapy in early stages and as adjunctive therapy to levodopa (B1675098) in more advanced stages.[7]
A network meta-analysis comparing safinamide and rasagiline as add-on therapies for Parkinson's disease found that safinamide (100 mg) was associated with the highest change in Unified Parkinson's Disease Rating Scale (UPDRS-III) scores, with rasagiline (1 mg) being a close contender.[8] The same study also suggested that safinamide (50 mg) had the lowest odds of serious adverse events.[8] Another systematic review and meta-analysis concluded that safinamide showed superior efficacy and safety over rasagiline.[9]
The side effect profiles of these inhibitors can differ. For instance, selegiline is metabolized to L-amphetamine and L-methamphetamine, which can lead to side effects like insomnia.[10] The long-term effects and potential for disease modification are areas of ongoing research for both classes of inhibitors.
Experimental Protocols
Accurate characterization of MAO-B inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two common in vitro assays used to determine the inhibitory potential of test compounds.
Fluorometric MAO-B Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test Inhibitor and Positive Control (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and a known MAO-B inhibitor (positive control) in MAO-B Assay Buffer.[11]
-
Dilute the MAO-B enzyme stock to the desired working concentration in cold MAO-B Assay Buffer immediately before use.[11]
-
Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. This solution should be prepared fresh and protected from light.[11]
-
-
Assay Procedure:
-
To a 96-well black microplate, add the test inhibitor and control solutions to their respective wells.[11]
-
Add the MAO-B enzyme working solution to all wells except for the blank (no enzyme) controls.[11]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[11]
-
Initiate the enzymatic reaction by adding the substrate/probe/HRP working solution to all wells.[11]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically in a microplate reader pre-set to 37°C.[11] Recommended excitation and emission wavelengths are typically in the range of 530-560 nm and 580-590 nm, respectively, for Amplex® Red.[11]
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HPLC-Based MAO-B Inhibition Assay
This method offers an alternative approach by directly measuring the depletion of the substrate or the formation of the product using high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Assay Buffer (e.g., potassium phosphate buffer)
-
MAO-B Substrate (e.g., kynuramine (B1673886) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) [MPTP])[12][13][14][15]
-
Test Inhibitor and Positive Control
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry)
-
Appropriate HPLC column and mobile phase
Experimental Protocol:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, test inhibitor (or vehicle), and MAO-B enzyme.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate the reaction mixture at 37°C for a specific duration.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid) to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the substrate and product using a suitable column and mobile phase.
-
Detect and quantify the substrate and/or product peaks.
-
-
Data Analysis:
-
Calculate the amount of product formed or substrate consumed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC50 value as described for the fluorometric assay.
-
Conclusion
The choice between a reversible and an irreversible MAO-B inhibitor in a research or drug development context depends on the specific therapeutic goals and desired pharmacological profile. Irreversible inhibitors offer prolonged enzyme inactivation, which may be advantageous for sustained therapeutic effects. However, this prolonged action also means that any off-target effects or interactions will be long-lasting. Reversible inhibitors, on the other hand, provide a more controlled and potentially safer profile, as their effects diminish as the drug is cleared. The multi-target action of some reversible inhibitors, such as safinamide, may also offer additional therapeutic benefits. A thorough understanding of the quantitative differences in potency, selectivity, and pharmacokinetics, as presented in this guide, is essential for the rational design and development of the next generation of MAO-B inhibitors.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 8. Comparative efficacy and safety of irreversible (rasagiline) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy and cost-effectiveness of safinamide versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety comparisons among monoamine oxidase inhibitors against Parkinson’s disease using FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). | Semantic Scholar [semanticscholar.org]
- 14. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of MAO-B Inhibitors: Mao-B-IN-42 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-42, against other established MAO-B inhibitors, including selegiline (B1681611), rasagiline, and safinamide. The information is presented to aid in research and development efforts within the fields of neuropharmacology and medicinal chemistry.
Executive Summary
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters, making it a critical target for the treatment of neurodegenerative disorders such as Parkinson's disease. The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their selectivity for MAO-B over its isoenzyme, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, including the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods. Therefore, a high selectivity for MAO-B is a paramount characteristic for the safety and tolerability of these inhibitors. This guide synthesizes available experimental data to compare the selectivity of this compound with that of selegiline, rasagiline, and safinamide.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) for MAO-A and MAO-B, and the calculated selectivity index (SI) for each inhibitor. The SI is determined by the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.
| Inhibitor | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action |
| This compound (Compound 4f) | 0.184[1] | Not Available | Not Available | Reversible or Partially Reversible[2][1] |
| Selegiline | ~0.014 (human brain) | ~0.7 (human brain) | ~50 | Irreversible |
| Rasagiline | 0.014 (human brain)[3] | 0.7 (human brain)[3] | ~50[3] | Irreversible[4] |
| Safinamide | 0.079 (human brain)[3] | 80 (human brain)[3] | >1000[3] | Reversible[4] |
Note: While a specific IC50 value for MAO-A for this compound is not available in the reviewed literature, the compound is described as a "selective hMAO-B inhibitor".[2][1] Another highly active compound from the same synthesized series showed no significant effect on MAO-A activity at a concentration of 10 µM.[1]
Experimental Protocols
The determination of the inhibitory activity of compounds against MAO-A and MAO-B is typically conducted through in vitro enzyme inhibition assays. A generalized protocol for such an assay is outlined below.
In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
A detection system (e.g., a fluorescent probe that reacts with the hydrogen peroxide byproduct)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Prepare working solutions of the MAO-A and MAO-B enzymes and the substrate in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the serially diluted test compound or reference inhibitor to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Immediately place the microplate in a plate reader.
-
Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MAO-B Inhibition.
Caption: In Vitro MAO Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6‐Diarylbenzo[d]oxazoles as MAO‐B inhibitors for the treatment of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 3. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of novel and established Monoamine Oxidase-B (MAO-B) inhibitors. The following sections detail their performance, supported by experimental data, to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to MAO-B and its Therapeutic Relevance
Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, most notably dopamine (B1211576).[1] Localized on the outer mitochondrial membrane, particularly in glial cells within the brain, MAO-B plays a crucial role in regulating dopamine levels.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine, resulting in significant motor and non-motor symptoms.[2] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and alleviating parkinsonian symptoms.[2] Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species, and its inhibition is thought to confer neuroprotective effects by reducing oxidative stress.[3] This dual mechanism of symptomatic relief and potential disease modification has made MAO-B a prime target for therapeutic intervention.
Featured MAO-B Inhibitors: A Comparative Overview
This guide focuses on a head-to-head comparison of three well-established MAO-B inhibitors—Selegiline (B1681611), Rasagiline (B1678815), and Safinamide (B1662184)—along with a newer, novel inhibitor, Sembragiline (B1681727).
-
Selegiline: An early, irreversible MAO-B inhibitor, often used as an adjunct therapy in Parkinson's disease.[4]
-
Rasagiline: A second-generation, potent, and irreversible MAO-B inhibitor with a favorable metabolite profile compared to selegiline.[5]
-
Safinamide: A reversible and highly selective MAO-B inhibitor with additional non-dopaminergic mechanisms, including the modulation of sodium and calcium channels.
-
Sembragiline: A novel, potent, and reversible MAO-B inhibitor that was investigated for the treatment of Alzheimer's disease.[1][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for the selected MAO-B inhibitors, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Inhibitor | MAO-B IC50 (human) | MAO-A IC50 (human) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| Selegiline | ~10 nM | ~2,000 nM | ~200 | Irreversible |
| Rasagiline | ~5 nM | ~400 nM | ~80 | Irreversible |
| Safinamide | ~79 nM | ~80,000 nM | >1000 | Reversible |
| Sembragiline | 5-6 nM | ~3,000-3,600 nM | ~600 | Reversible |
Table 2: Pharmacokinetic Profiles
| Inhibitor | Bioavailability | Half-life (t1/2) | Cmax | Tmax | Protein Binding | Key Metabolites |
| Selegiline | ~10% (oral) | 1.5-3.5 hours | ~2.7 ng/mL (10 mg dose) | ~0.5 hours | >90% | L-methamphetamine, L-amphetamine, desmethylselegiline |
| Rasagiline | ~36% | 0.6-2 hours | ~4.5 ng/mL (1 mg dose) | ~0.5 hours | ~60-70% | Aminoindan |
| Safinamide | ~95% | 20-30 hours | ~56 ng/mL (50 mg dose) | 1.8-2.8 hours | 88-90% | Inactive metabolites |
| Sembragiline | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Preclinical and Clinical Efficacy
Selegiline and Rasagiline
Both selegiline and rasagiline have demonstrated efficacy in improving motor symptoms in preclinical models of Parkinson's disease and in clinical trials.[4][5] Rasagiline is noted for not being metabolized into amphetamine-like substances, which is a potential advantage over selegiline.[5]
Safinamide
Safinamide has been shown to be effective as an add-on therapy to levodopa (B1675098) in mid- to late-stage Parkinson's disease patients experiencing motor fluctuations. Its dual mechanism of MAO-B inhibition and modulation of glutamate (B1630785) release may contribute to its clinical benefits.
Sembragiline
Sembragiline was investigated in the MAyflOwer RoAD Phase II clinical trial for the treatment of moderate Alzheimer's disease.[1][3][6] The trial demonstrated that sembragiline was well-tolerated with no significant safety concerns.[1][6] However, the study did not meet its primary endpoints for improving cognition (as measured by ADAS-Cog11).[1][3][6] Post-hoc analyses suggested a potential positive effect on neuropsychiatric symptoms in a subgroup of patients with more severe baseline behavioral symptoms.[1][3][6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
Test compound
-
Positive control (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compound and positive control in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in assay buffer to the desired working concentration.
-
Reaction Setup:
-
Add 50 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 50 µL of the kynuramine substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: The deamination of kynuramine by MAO-B produces the fluorescent product 4-hydroxyquinoline. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
MAO-A Selectivity Assay
Objective: To determine the selectivity of a test compound for MAO-B over MAO-A.
Procedure: The protocol is identical to the in vitro MAO-B inhibition assay described above, with the following modifications:
-
Use recombinant human MAO-A enzyme instead of MAO-B.
-
Use a known selective MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
Calculate the selectivity index by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound in an animal model.
Procedure (based on a study with safinamide in rats): [7]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer the test compound orally via gavage. For safinamide, a dose of 10 mg/kg dissolved in 0.5% sodium carboxymethyl cellulose (B213188) was used.[7]
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and t1/2, using appropriate software.
Visualizations
Dopamine Metabolism and MAO-B Inhibition Pathway
References
- 1. Sembragiline in Moderate Alzheimer’s Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sembragiline in Moderate Alzheimer's Disease: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Trial (MAyflOwer RoAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Inhibitory Activity of Mao-B-IN-42: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro inhibitory activity of Mao-B-IN-42 against other monoamine oxidase B (MAO-B) inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data presentation and detailed experimental protocols.
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[1] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2][3] this compound is a selective and reversible inhibitor of MAO-B.[4][5] This guide evaluates its performance in vitro alongside established and novel MAO-B inhibitors.
Quantitative Comparison of MAO-B Inhibitors
The inhibitory potency of various compounds against MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values and mechanisms of inhibition for this compound and a selection of alternative inhibitors.
| Compound | MAO-B IC50 | Mechanism of Inhibition | Selectivity |
| This compound | 0.184 µM[4][5] | Reversible[4][5] | Selective[4][5] |
| Selegiline (B1681611) | 0.051 µM[2] | Irreversible[2] | ~450-fold over MAO-A[2] |
| Rasagiline | 0.004 - 0.014 µM[2] | Irreversible[2] | Potent & Selective[2] |
| Safinamide | Not Specified | Reversible[2] | Highly Selective[2] |
| Sembragiline | Not Specified | Reversible[2] | Highly Selective[2] |
| Mao-B-IN-22 | 0.014 µM[2] | Not Specified | Not Reported |
| Compound 17 | 0.01 µM[6] | Irreversible[6] | Not Specified |
| Compound 19 | 0.05 µM[6] | Not Specified | 155-fold over MAO-A[6] |
| ACH10 | 0.14 µM[7] | Reversible, Competitive[7] | Selective for MAO-B[7] |
Signaling Pathway of MAO-B Inhibition
MAO-B is located on the outer mitochondrial membrane and participates in the oxidative deamination of monoamine neurotransmitters.[3][8] Inhibitors of MAO-B block this catalytic activity, thereby increasing the levels of these neurotransmitters in the brain.[4]
Caption: MAO-B pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B.[1]
Principle of the Assay
The assay quantifies MAO-B activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate like benzylamine (B48309) or kynuramine.[1] In the presence of a fluorescent probe and a developer enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will decrease this rate.[1]
Materials and Reagents
-
MAO-B Enzyme (recombinant human)[3]
-
MAO-B Substrate (e.g., kynuramine)[3]
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
MAO-B Assay Buffer
-
Test Compound (this compound) and Control Inhibitors (e.g., Selegiline)
-
96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the appropriate solvent (e.g., DMSO), and then dilute further with MAO-B Assay Buffer.[9]
-
Assay Plating:
-
Add 10 µL of each concentration of the diluted test compound and control inhibitor to the respective wells of a 96-well plate.[1]
-
For "Enzyme Control" wells (100% activity), add 10 µL of MAO-B Assay Buffer containing the same percentage of solvent as the compound wells.[1]
-
For "Blank" wells (no enzyme), add 10 µL of MAO-B Assay Buffer.[1]
-
-
Enzyme Addition:
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[1]
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in MAO-B Assay Buffer.
-
Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.[1]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[1]
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro MAO-B inhibition assay.
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Conclusion
This compound demonstrates effective in vitro inhibition of MAO-B with an IC50 value of 0.184 µM.[4][5] Its reversible mechanism of action distinguishes it from irreversible inhibitors like selegiline and rasagiline.[2][4][5] While not as potent as some irreversible inhibitors like rasagiline, its inhibitory activity is comparable to other novel reversible inhibitors. The provided experimental protocol offers a robust framework for independently validating these findings and comparing the efficacy of this compound with other compounds in a standardized manner. This guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. evotec.com [evotec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Mao-B-IN-42: Assessing Cross-reactivity with MAO-A
For researchers, scientists, and drug development professionals, understanding the selectivity of a monoamine oxidase B (MAO-B) inhibitor is paramount. This guide provides a comparative analysis of Mao-B-IN-42, focusing on its cross-reactivity with its isoenzyme, monoamine oxidase A (MAO-A). The selectivity of MAO-B inhibitors is a critical factor in minimizing off-target effects and ensuring a favorable therapeutic window, particularly in the treatment of neurodegenerative disorders like Parkinson's disease.
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters. While MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, MAO-B primarily acts on dopamine (B1211576). Consequently, selective MAO-B inhibitors can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease. However, a lack of selectivity and cross-reactivity with MAO-A can lead to undesirable side effects.
This compound has been identified as a selective and reversible inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC50) of 0.184 µM for MAO-B.[1] To comprehensively assess its cross-reactivity, a direct comparison of its inhibitory potency against both MAO-A and MAO-B is necessary. While the IC50 value for MAO-B is available, detailed experimental data on its inhibition of MAO-A from publicly accessible literature is currently limited. The primary publication credited with the initial description of this compound, "2, 6-Diarylbenzo [d] oxazoles as MAO-B inhibitors for the treatment of Parkinson's disease" by Lee H, et al., in the Bulletin of the Korean Chemical Society, is anticipated to contain this crucial data point.
To provide a framework for evaluating the selectivity of this compound, this guide presents a comparison with well-established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and comparator compounds against human MAO-A and MAO-B. The Selectivity Index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of selectivity, with a higher value indicating greater preference for MAO-B.
| Inhibitor | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) | Reversibility |
| This compound | 0.184[1] | Not Available | Not Available | Reversible[1] |
| Selegiline | ~0.014 | ~0.7 | ~50 | Irreversible |
| Rasagiline | 0.014[2] | 0.7[2] | 50[2] | Irreversible[2] |
| Safinamide | 0.079[2] | 80[2] | ~1012[2] | Reversible[2] |
Experimental Protocols
The determination of IC50 values for MAO-A and MAO-B inhibition is typically performed using in vitro enzymatic assays. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the monoamine oxidation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
A fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate. Subsequently, add the various concentrations of the test compound, positive control, or vehicle (buffer with solvent) to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Immediately add the detection reagent, containing the fluorescent probe and HRP.
-
Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of MAO inhibitors.
Caption: Selective inhibition of MAO-B and potential cross-reactivity with MAO-A.
References
A Comparative Analysis of Mao-B-IN-42 and Established MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-42, against the established therapeutic agents selegiline, rasagiline, and safinamide. The following sections present a quantitative comparison of their inhibitory potency and selectivity, detailed experimental methodologies for their evaluation, and visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Quantitative Comparison of MAO-B Inhibitors
The efficacy of a MAO-B inhibitor is determined by its potency (indicated by the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-B over MAO-A. High selectivity is crucial for minimizing side effects associated with the inhibition of MAO-A.
| Compound | MAO-B IC50 (Human) | MAO-A IC50 (Human) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | 0.184 µM[1][2] | Data Not Available | Not Calculable | Reversible[1] |
| Selegiline | Similar to Rasagiline | ~2-5 fold higher dose for MAO-A inhibition | ~10-20 (estimated) | Irreversible |
| Rasagiline | 0.014 µM | 0.7 µM | ~50 | Irreversible |
| Safinamide | 0.079 µM | 80 µM | ~1012 | Reversible |
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B, based on commonly used fluorometric methods.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human monoamine oxidase B.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine (B1673886) or benzylamine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound or other inhibitors)
-
Positive control (e.g., selegiline)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Excitation ~530-560 nm, Emission ~580-590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO-B enzyme to the wells of the microplate. Subsequently, add the diluted test compound or control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer. Add this mixture to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The MAO-B enzyme will oxidize the substrate, producing hydrogen peroxide (H₂O₂). HRP will then catalyze the reaction between H₂O₂ and the fluorescent probe to generate a fluorescent product.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the metabolic breakdown of cytosolic dopamine by MAO-B.
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
References
A Comparative Guide to the In Vivo Efficacy of Novel MAO-B Inhibitors and Rasagiline
Introduction
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease and are being investigated for other neurodegenerative disorders.[1][2][3] By preventing the breakdown of dopamine (B1211576) in the brain, these inhibitors help alleviate motor symptoms and may possess neuroprotective properties.[4][5][6] Rasagiline (B1678815) is a potent, irreversible, and highly selective second-generation MAO-B inhibitor widely used in clinical practice.[3][5][6] This guide provides a comparative overview of the in vivo efficacy of a preclinical MAO-B inhibitor, Mao-B-IN-22, and the clinically approved drug, rasagiline.
Mechanism of Action
Both rasagiline and novel MAO-B inhibitors like Mao-B-IN-22 share a primary mechanism of action: the selective and irreversible inhibition of the MAO-B enzyme.[4][5][7] This enzyme is located on the outer mitochondrial membrane, primarily in glial cells within the brain, and is responsible for metabolizing dopamine.[8][9] By inhibiting MAO-B, these compounds increase the synaptic availability of dopamine, which is crucial for motor control.[8][10]
Beyond this primary mechanism, many MAO-B inhibitors, including rasagiline, are noted for their neuroprotective effects, which may be independent of MAO-B inhibition.[4][6][11] These effects are attributed to the propargylamine (B41283) moiety present in their chemical structures, which has been shown to protect mitochondrial viability and down-regulate pro-apoptotic pathways.[11]
Comparative Efficacy Data
The following tables summarize the available quantitative data for Mao-B-IN-22 (preclinical) and rasagiline (preclinical and clinical).
Table 1: Preclinical In Vivo Efficacy Data
| Parameter | Mao-B-IN-22 | Rasagiline | Source |
| Animal Model | MPTP-induced mouse model of Parkinson's disease | Rat brain and liver | [7],[5] |
| Effective Dose | 53.5 mg/kg (oral gavage, once daily for three weeks) | 0.1 ± 0.01 mg/kg (single dose for MAO-B inhibition) | [7],[5] |
| Observed Effects | Improved motor impairment, restored dopamine levels | 3–15 times more potent than selegiline (B1681611) for MAO-B inhibition | [7],[5] |
| IC50 | 0.014 µM | Not specified in provided preclinical context | [7][8] |
Table 2: Clinical Efficacy of Rasagiline in Parkinson's Disease
| Clinical Trial | Patient Population | Dosage | Key Outcomes | Source |
| TEMPO | Early Parkinson's Disease | 1 mg/day and 2 mg/day | Significant reduction in UPDRS score compared to placebo. | [12][13] |
| ADAGIO | Early Parkinson's Disease | 1 mg/day | Slowed rate of worsening on the UPDRS score, suggesting potential disease modification. | [6][13] |
| LARGO | Advanced Parkinson's Disease (adjunct to Levodopa) | 1 mg/day | Increased "on" time and reduced severity of "off" periods. | [4] |
| PRESTO | Advanced Parkinson's Disease (adjunct to Levodopa) | 0.5 mg/day and 1 mg/day | Significantly reduced total daily "off" time. | [13] |
Experimental Protocols for In Vivo Efficacy Assessment
A comprehensive in vivo assessment of a novel MAO-B inhibitor typically involves the following key experiments:
Animal Model Induction
A widely used preclinical model for Parkinson's disease is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model. This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Procedure: Mice are administered MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for a specified period (e.g., 5-7 days) to induce a consistent lesion of the nigrostriatal pathway.
Behavioral Assessments
A battery of behavioral tests is used to evaluate motor function and coordination.
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Cylinder Test: This test evaluates forelimb akinesia. Mice are placed in a transparent cylinder, and the number of wall touches with each forepaw is counted.
-
Open Field Test: This test measures general locomotor activity and exploratory behavior. Parameters such as total distance traveled, speed, and time spent in the center of the arena are recorded.
Neurochemical Analysis
Post-mortem analysis of brain tissue is crucial to determine the neurochemical effects of the inhibitor.
-
High-Performance Liquid Chromatography (HPLC): Brain tissue (specifically the striatum) is dissected and analyzed by HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Ex Vivo Enzyme Activity Assay: To confirm target engagement, brain tissue is harvested after the final dose to measure MAO-B enzyme activity. A significant reduction in activity in the treated group compared to the vehicle control group would confirm target engagement.[7]
Visualizing the Path to Comparison
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for comparing the in vivo efficacy of two MAO-B inhibitors.
Caption: Signaling pathway of MAO-B inhibition leading to increased dopaminergic activity.
Conclusion and Future Directions
Rasagiline is a well-characterized MAO-B inhibitor with proven clinical efficacy in treating Parkinson's disease.[4][5][6][12][13] Novel inhibitors like Mao-B-IN-22 show promise in preclinical models, suggesting potential therapeutic benefits.[7] However, a direct and definitive comparison of the in vivo efficacy of this compound and rasagiline is not possible without head-to-head preclinical and, eventually, clinical studies.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vivo studies that directly compare the efficacy and safety profiles of novel inhibitors like this compound with rasagiline in the same animal models of Parkinson's disease.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship of novel inhibitors.
-
Long-term Efficacy and Neuroprotection: Evaluating the long-term effects of novel inhibitors on motor symptoms and their potential for disease modification and neuroprotection.
Such studies will be essential to fully understand the therapeutic potential of new MAO-B inhibitors and their place in the clinical landscape alongside established treatments like rasagiline.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rasagiline ( Agilect, Azilect )and its derivatives: mechanism of neuroprotective action [rasagiline.com]
- 12. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rasagiline: a review of its use in the treatment of idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MAO-B-IN-42: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of MAO-B-IN-42, a selective and reversible inhibitor of monoamine oxidase-B (MAO-B). Adherence to these procedures is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance.
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of similar potent, research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available supplier safety information.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of chemical solutions or contact with airborne particles. |
| Hand Protection | Nitrile gloves. Consider double-gloving for enhanced protection. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Recommended when handling the solid compound to prevent inhalation of dust particles. |
All handling of this compound, including weighing and preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.
-
Waste Segregation: All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing papers, and gloves.
-
Empty stock vials.
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Sharps: Any needles or syringes used in the handling of this compound solutions must be disposed of in a designated sharps container for chemically contaminated sharps.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials, until collection by trained EHS personnel or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity. Restrict access to the area.
-
Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust. Place the collected material into a designated hazardous waste container.
-
For liquid spills: Use an inert absorbent material to contain and absorb the spill. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Personal protective equipment for handling Mao-B-IN-42
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling the potent and selective monoamine oxidase B (MAO-B) inhibitor, Mao-B-IN-42. Adherence to these procedures is critical for personal safety and to prevent environmental contamination. The following recommendations are based on best practices for handling similar potent bioactive compounds.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound. The required level of protection varies depending on the procedure being performed.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | N95/P100 respirator in a ventilated enclosure |
| Dissolving & Handling Solutions | Chemical splash goggles | Double nitrile gloves | Disposable gown over lab coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Solid) | Safety goggles | Heavy-duty nitrile gloves | Disposable gown over lab coat | N95/P100 respirator |
| Spill Cleanup (Liquid) | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown over lab coat | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated safe area and consult with your institution's environmental health and safety (EHS) office.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials.
-
For long-term storage of solutions, consult the manufacturer's specific recommendations, which may include storage at -20°C or -80°C.
3. Weighing the Solid Compound:
-
All weighing of solid this compound must be performed in a designated area, such as a ventilated balance enclosure or a powder containment hood, to minimize inhalation risk.
-
Use a dedicated, clean spatula for transferring the powder.
-
Handle the compound carefully to avoid generating dust.
-
After weighing, securely cap the primary container and the weighing vessel.
-
Clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
4. Dissolving and Handling Solutions:
-
All procedures involving the dissolution of this compound or the handling of its solutions must be conducted within a certified chemical fume hood.
-
When dissolving, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Step-by-Step Waste Management
The primary goal of the disposal plan is to prevent the release of this compound into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1]
1. Segregation:
-
All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be segregated from non-hazardous waste.[1]
2. Waste Containers:
-
Use designated, properly labeled, and sealed hazardous waste containers that are compatible with the chemical and any solvents used.[1]
3. Labeling:
-
Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1]
4. Waste Types:
-
Solid Waste: Place all contaminated solid materials into a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions of this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS office.
-
Sharps: Any needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
5. Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]
6. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed and approved waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management Protocol
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Secure the Area: Prevent entry into the spill area.
-
Consult SDS: If available, consult the Safety Data Sheet for this compound.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Solid Spills:
-
Carefully cover the spill with a damp paper towel to avoid raising dust.
-
Gently scoop the material into a designated hazardous waste container.
-
-
Liquid Spills:
-
Cover the spill with an absorbent material (e.g., spill pads or vermiculite).
-
Once absorbed, collect the material and place it in a sealed hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent or detergent solution.
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS office.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
